Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate
描述
属性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-8(2,5-9)6(10)7(11)12-3/h6,10H,4-5,9H2,1-3H3 |
InChI 键 |
NSQRHDVJYTXPDY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CN)C(C(=O)OC)O |
产品来源 |
United States |
"synthesis of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate"
Strategic Synthesis of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate: A Technical Guide to Quaternary α-Hydroxy-β-Amino Acid Derivatives
Executive Summary
The synthesis of complex, non-proteinogenic amino acids is a cornerstone of modern drug discovery. Derivatives of 3-(aminomethyl)-2-hydroxy-3-methylpentanoic acid (CAS 1499963-36-8),[1] represent a highly specialized class of quaternary α-hydroxy-β-amino acids. These motifs are frequently deployed as transition-state isosteres in peptidomimetic enzyme inhibitors.
Synthesizing Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate presents a distinct topological challenge: the construction of a sterically congested C3 quaternary stereocenter bonded to an ethyl group, a methyl group, an aminomethyl group, and an α-hydroxy ester moiety. This whitepaper outlines a robust, four-step synthetic pipeline designed for scalability, regiochemical control, and rigorous in-process validation.
Retrosynthetic Strategy & Mechanistic Rationale
To reliably install the C3 quaternary center alongside the requisite heteroatoms, we must avoid classical aldol additions, which often suffer from poor diastereoselectivity and retro-aldol side reactions when dealing with highly substituted aliphatic ketones.
Instead, our retrosynthetic logic relies on the regioselective ring-opening of a trisubstituted epoxide.
-
Target Disconnection : The C3-aminomethyl bond is traced back to a primary nitrile, which can be cleanly reduced.
-
Regioselective Cyanation : The β-cyano-α-hydroxy ester is derived from the nucleophilic opening of an α,β-epoxy ester.
-
Epoxidation & Olefination : The epoxide is synthesized from an α,β-unsaturated ester, which is reliably accessed via a Horner-Wadsworth-Emmons (HWE) olefination of 2-butanone.
Retrosynthetic pathway for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate.
The Causality of Reagent Selection: Why Nagata's Reagent?
The critical juncture in this synthesis is the epoxide ring-opening. Standard alkali cyanides (e.g., NaCN, KCN) operate via an SN2 mechanism, preferentially attacking the less sterically hindered C2 position to yield the undesired α-cyano-β-hydroxy isomer.
To invert this regioselectivity, we employ Diethylaluminum cyanide (Nagata's reagent, Et2AlCN ) . As a potent Lewis acid, the aluminum center coordinates to the epoxide oxygen, weakening the adjacent C-O bonds. The C3-O bond is preferentially weakened because the developing positive charge is stabilized by hyperconjugation from the C3 ethyl and methyl groups (an SN1 -like transition state). The cyanide nucleophile is then delivered to the more substituted C3 carbon, yielding the desired β-cyano-α-hydroxy architecture[2],[3].
Mechanistic sequence of regioselective epoxide ring-opening by Nagata's reagent.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating workflows. Each step includes specific In-Process Controls (IPC) to ensure chemical integrity before advancing.
Step 1: HWE Olefination to Methyl 3-methylpent-2-enoate
Causality: The HWE reaction prevents the self-condensation issues typical of aliphatic ketones under strongly basic aldol conditions, providing a clean route to the α,β-unsaturated ester[4].
-
Setup: Under an inert argon atmosphere, charge a dry flask with methyl diethylphosphonoacetate (1.05 eq) and anhydrous methanol.
-
Deprotonation: Cool the solution to 0 °C. Slowly add a solution of sodium methoxide (1.05 eq) in methanol. Stir for 30 minutes to generate the phosphonate carbanion.
-
Addition: Add 2-butanone (1.0 eq) dropwise over 30 minutes to control the exotherm.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash combined organics with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
-
Purification: Distillation under reduced pressure yields the product as a mixture of E/Z isomers.
Step 2: Epoxidation to Methyl 3-ethyl-3-methyloxirane-2-carboxylate
Causality: The electron-deficient nature of the conjugated alkene requires a highly reactive, electrophilic oxygen source. m-CPBA effectively overcomes this electronic deactivation.
-
Setup: Dissolve methyl 3-methylpent-2-enoate (1.0 eq) in anhydrous dichloromethane ( CH2Cl2 ). Cool to 0 °C.
-
Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.5 eq) portion-wise to prevent thermal runaway.
-
Propagation: Stir the suspension at room temperature for 18 hours.
-
Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with 10% aqueous Na2SO3 (to destroy excess peroxide), saturated aqueous NaHCO3 , and brine.
-
Isolation: Dry over Na2SO4 , filter, and evaporate to yield the racemic epoxide.
Step 3: Regioselective Cyanation (Nagata's Reaction)
Causality: Et₂AlCN forces the nucleophilic attack at the sterically hindered C3 position via Lewis acid activation[2].
-
Setup: Dissolve the epoxide (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C under a strict argon atmosphere.
-
Activation/Attack: Slowly inject a 1.0 M solution of diethylaluminum cyanide ( Et2AlCN ) in toluene (1.5 eq) via syringe.
-
Propagation: Allow the mixture to warm to room temperature and stir for 15 hours.
-
Quench: Cool to 0 °C and carefully quench with a 1:1 mixture of saturated aqueous sodium potassium tartrate (Rochelle's salt) and EtOAc. Stir vigorously for 1 hour to break the aluminum emulsion.
-
Workup: Separate the layers, extract the aqueous phase with EtOAc, dry the combined organics, and concentrate to yield methyl 3-cyano-2-hydroxy-3-methylpentanoate.
Step 4: Nitrile Reduction
Causality: Methanolic ammonia is utilized as the solvent to suppress the formation of secondary amine byproducts (dimerization) during the hydrogenation of the nitrile.
-
Setup: Dissolve the β-cyano-α-hydroxy ester in 7 N ammonia in methanol.
-
Catalysis: Add a catalytic amount of Raney Nickel (washed with methanol prior to use).
-
Hydrogenation: Purge the vessel with hydrogen gas and pressurize to 50 psi using a Parr shaker. Agitate at room temperature for 12 hours.
-
Workup: Carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the pyrophoric catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product: Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate.
Process Validation & Quantitative Data
To ensure the trustworthiness of the synthesis, analytical validation must be performed at each stage. The table below summarizes expected yields and the primary In-Process Controls (IPC) used to verify structural integrity.
| Reaction Step | Target Intermediate / Product | Expected Yield | Key IPC & Analytical Validation |
| 1. HWE Olefination | Methyl 3-methylpent-2-enoate | 80–85% | ¹H-NMR: Appearance of alkene proton at ~5.7 ppm. GC-MS: m/z 128. |
| 2. Epoxidation | Methyl 3-ethyl-3-methyloxirane-2-carboxylate | 75–80% | ¹H-NMR: Disappearance of alkene proton; appearance of oxirane C2-H at ~3.2 ppm. |
| 3. Cyanation | Methyl 3-cyano-2-hydroxy-3-methylpentanoate | 65–70% | FT-IR: Strong sharp peak at ~2250 cm⁻¹ (C≡N stretch). ¹H-NMR: Shift of C2-H. |
| 4. Reduction | Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate | 85–90% | LC-MS: [M+H]+ = 176.2. TLC: Ninhydrin stain positive (primary amine). |
Sources
Pharmacological Profiling of Substituted Methylpentanoates: A Technical Guide to Biological Activities and Experimental Workflows
Executive Summary
Substituted methylpentanoates (e.g., methyl 2-methylpentanoate, methyl 4-methylvalerate) are versatile aliphatic esters traditionally recognized for their olfactory properties in the flavor and fragrance industries[1]. However, recent advancements in medicinal chemistry and agricultural biotechnology have redefined these molecules as potent biological agents. Whether acting as naturally occurring volatile organic compounds (VOCs) or as core scaffolds in synthetic drug design, substituted methylpentanoates exhibit broad-spectrum antimicrobial efficacy, targeted neuroprotective effects, and highly specific signal transduction modulation. This whitepaper synthesizes the mechanistic pathways, quantitative data, and self-validating experimental protocols necessary for researchers and drug development professionals working with these compounds.
Core Biological Activities & Molecular Mechanisms
Antimicrobial and Antifungal Efficacy
In agricultural biotechnology, naturally occurring methyl 2-methylpentanoate is a critical active constituent of the VOCs emitted by biocontrol microbes, including marine actinobacteria and Aureobasidium species[2]. Operating as biofumigants, these volatile esters bypass the need for direct contact. Mechanistically, they penetrate the fungal cell membrane to disrupt protein biosynthesis and mitochondrial metabolism, leading to significant mycelial growth inhibition in destructive phytopathogens like Colletotrichum gloeosporioides and Magnaporthe oryzae[2][3].
In synthetic drug discovery, the methyl pentanoate moiety is strategically conjugated with nitrogenous heterocycles to optimize lipophilicity and target engagement. For example, 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) functionalized with a methyl pentanoate group demonstrate potent, broad-spectrum bactericidal activity[4]. Similarly, amino acid-coupled triazoles incorporating methyl pentanoate derivatives have been synthesized with high yields (up to 75%), exhibiting robust antimicrobial properties against diverse microbial panels[5].
Neuroprotection and Neuromodulation
Beyond their antimicrobial applications, pentanoic acid derivatives—including substituted methyl esters—function as critical neuromodulators. They have been shown to enhance the inhibitory control of reactive astrocytes by modulating GABA-A receptor responses. This mechanism provides a vital therapeutic avenue for neuroprotection following ischemic stroke or traumatic brain injury[6].
Recent molecular innovations have led to the synthesis of borneol-methylpentanoate conjugates (e.g., compound TB-9). In these designs, borneol acts as a vector to efficiently traverse the blood-brain barrier, delivering the active methylpentanoate pharmacophore directly to the central nervous system. These derivatives exhibit dose-dependent protection against glutamate-induced excitotoxicity. Network pharmacology and molecular docking confirm that these compounds exert their protective effects by directly inhibiting the SRC and MAPK1 signaling cascades, thereby halting downstream neuronal apoptosis[7].
Targeted Signal Transduction Inhibition
Complex natural products harboring substituted methylpentanoate substructures also serve as highly specific pharmacological tools. A prime example is YM-254890, a complex cyclic depsipeptide containing a methylpentanoate derivative, which acts as a selective inhibitor of Gq signaling. By locking the Gq alpha subunit in its GDP-bound state, it completely arrests downstream intracellular calcium mobilization, making it an invaluable tool for dissecting G-protein coupled receptor (GPCR) pathways in drug development[8].
Quantitative Pharmacological Data
The following table summarizes the biological targets, primary activities, and efficacy metrics of key methylpentanoate derivatives across different therapeutic areas.
| Compound / Class | Biological Target / Pathogen | Primary Activity | Efficacy Metric | Ref |
| Methyl 2-methylpentanoate (VOC) | C. gloeosporioides, M. oryzae | Antifungal Biofumigant | 45.78% – 51.89% Mycelial Inhibition | [2][3] |
| Methyl pentanoate-THIQ | Gram-positive & Gram-negative bacteria | Bactericidal | Broad-spectrum MIC reduction | [4] |
| Triazole-coupled methyl pentanoate | Bacterial & Fungal strains | Antimicrobial | High-yield synthesis (75%); Active MICs | [5] |
| Borneol-methylpentanoate (TB-9) | SRC, MAPK1, KDR | Neuroprotective | Dose-dependent cell viability rescue | [7] |
| YM-254890 | Gq alpha subunit | GPCR Signal Inhibition | Selective Gq block; Ca2+ arrest | [8] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . We explicitly define the causality behind the experimental choices to guide application scientists in troubleshooting and assay optimization.
Protocol 1: Antifungal Efficacy via Poisoned Food Method
Causality & Self-Validation: Evaluating volatile or semi-volatile esters (like methyl 2-methylpentanoate) requires preventing their escape while ensuring uniform contact with the pathogen. Integrating the compound directly into the agar matrix (poisoned food method) provides a constant exposure gradient. The system is self-validating by including a solvent control (to rule out vehicle toxicity) and a known antifungal standard (to confirm assay sensitivity).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 45°C to prevent the thermal degradation of the volatile methylpentanoate derivatives.
-
Compound Integration: Dissolve the methylpentanoate derivative in 0.1% DMSO. Amend the cooling PDA with the compound to achieve a final concentration of 25 mg/mL[3].
-
Control Setup (Validation): Prepare three parallel plates:
-
Negative Control: Blank PDA.
-
Vehicle Control: PDA + 0.1% DMSO.
-
Positive Control: PDA + Amphotericin B (2 µg/mL).
-
-
Inoculation: Place a 5 mm mycelial plug of M. oryzae (taken from the periphery of a 7-day-old culture) at the exact center of each plate.
-
Incubation & Quantification: Seal plates with Parafilm to trap VOCs. Incubate at 28°C. Measure radial mycelial growth using a Vernier caliper on days 4, 8, and 14 post-inoculation[3]. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: In Vitro Neuroprotection Assay (PC12 Cells)
Causality & Self-Validation: PC12 cells are selected because, upon differentiation with Nerve Growth Factor (NGF), they express functional NMDA/AMPA receptors, accurately mimicking neuronal excitotoxicity. The assay is self-validating by including a "Glutamate-only" group (confirming the insult's lethality) and a "Drug + No Glutamate" group (confirming the borneol-methylpentanoate derivative is not inherently cytotoxic).
-
Cell Culture & Differentiation: Seed PC12 cells in 96-well plates at 1×104 cells/well. Differentiate for 48 hours using 50 ng/mL NGF to induce neuronal phenotypes and glutamate receptor expression.
-
Pre-treatment (Validation Phase): Treat cells with varying concentrations (1, 5, 10 µM) of the borneol-methylpentanoate derivative (e.g., TB-9) for 2 hours[7]. Include a "Drug + No Glutamate" well to validate that the compound itself does not reduce baseline viability.
-
Glutamate Insult: Expose the cells to 10 mM Glutamate for 24 hours to induce excitotoxicity. Include a "Glutamate-only" control to validate the induction of apoptosis.
-
Viability Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Rescue of cell viability in the pre-treated groups confirms SRC/MAPK1 pathway inhibition[7].
Pathway Visualization
The following diagram illustrates the mechanistic logic of how borneol-methylpentanoate derivatives interrupt the excitotoxic cascade.
Mechanism of neuroprotection by methylpentanoate derivatives via SRC/MAPK1 pathway inhibition.
Sources
- 1. CAS 2177-77-7: Methyl 2-methylpentanoate | CymitQuimica [cymitquimica.com]
- 2. Frontiers | Microbial volatile organic compounds: Antifungal mechanisms, applications, and challenges [frontiersin.org]
- 3. Antioxidant and antimicrobial study of <i>Schefflera vinosa</i> leaves crude extracts against rice pathogens - Arabian Journal of Chemistry [arabjchem.org]
- 4. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP0632008B1 - Pentanoic acid derivatives - Google Patents [patents.google.com]
- 7. Frontiers | Design, synthesis and neuroprotective activity of compound derived from Gastrodia elata Blume and borneol [frontiersin.org]
- 8. YM-254890 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Technical Guide to the Discovery and Isolation of Novel β-Amino Acid Esters
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced therapeutic properties is relentless. Among these, β-amino acids and their ester derivatives have emerged as exceptionally valuable building blocks.[1][2][3] Their incorporation into peptide-based therapeutics can induce stable, predictable secondary structures and, critically, confer resistance to metabolic degradation by peptidases—a common failure point for traditional peptide drugs.[1] This intrinsic stability makes them a cornerstone of peptidomimetics and the development of next-generation pharmaceuticals.[3]
However, the true potential lies not in the known, but in the undiscovered. The "novelty" in a β-amino acid ester is derived from unique substitution patterns and stereochemical configurations that can unlock new biological activities or refine existing ones. The central challenge for researchers is twofold: first, how to efficiently discover these novel structures from a vast chemical space, and second, how to isolate them with the high degree of purity and enantiomeric specificity required for pharmacological evaluation.
This technical guide eschews a conventional, linear recitation of synthetic methods. Instead, it presents an integrated, field-proven workflow designed for the modern research environment. We will navigate the strategic decisions behind generating molecular diversity, the high-throughput methodologies for identifying promising candidates, and the rigorous, multi-faceted process of isolating and characterizing these novel compounds. This document is structured to mirror the logical progression of a discovery campaign, from conceptual library design to the delivery of a pure, validated chiral molecule.
Part 1: The Discovery Engine: Strategies for Generating Novelty
The discovery of novel β-amino acid esters is not a matter of chance, but of systematic exploration. It begins with the strategic generation of diverse molecular libraries, built upon robust and adaptable synthetic foundations. These libraries then serve as the feedstock for screening campaigns aimed at identifying compounds with desired biological or chemical properties.
Section 1.1: Foundational Synthetic Strategies for Scaffold Generation
While our goal is novelty, its pursuit is grounded in established, reliable chemical transformations. The selection of a synthetic strategy is the first critical decision, dictating the types of diversity that can be introduced. The most powerful approaches are those that are high-yielding, stereoselective, and tolerant of a wide range of functional groups.
The primary synthetic routes can be broadly categorized as follows:
-
Conjugate Addition (Aza-Michael Reaction): This is arguably the most direct and atom-economical method, involving the addition of a nitrogen nucleophile to an α,β-unsaturated ester.[1] Its adaptability to various catalysts—including enzymes, Lewis acids, and organocatalysts—makes it exceptionally powerful for creating large, diverse libraries by simply varying the amine component.[1][2][4]
-
Enolate Addition to Imines (Mannich & Reformatsky Reactions): This strategy excels at constructing the core Cα-Cβ bond of the target molecule through the nucleophilic addition of an ester enolate to an electrophilic imine.[1] It offers excellent control over stereochemistry, particularly when using chiral auxiliaries or catalysts.[3][5][6]
-
Asymmetric Hydrogenation: For scaffolds derived from β-(acylamino)acrylates, asymmetric hydrogenation using chiral transition metal catalysts (typically Rhodium or Ruthenium-based) is a highly efficient route to enantioenriched products.[7][8][9]
-
Biocatalytic Reductive Amination: Leveraging the exquisite selectivity of enzymes, this method uses amine dehydrogenases (AmDHs) or transaminases to asymmetrically aminate β-keto esters, often with near-perfect enantioselectivity (>99% ee).[10] This approach is particularly valuable for producing chiral amines under environmentally benign conditions.[10][11]
-
Homologation from α-Amino Acids (Arndt-Eistert Synthesis): This classic method provides a reliable pathway to convert readily available α-amino acids into their β-analogs through a one-carbon chain extension.[1][12] It is particularly useful when the desired stereochemistry is already present in the starting material.
Table 1: Comparative Summary of Primary Synthetic Strategies for β-Amino Acid Ester Scaffolds
| Strategy | Core Reaction | Common Substrates | Typical Catalysts/Reagents | Key Advantages | Representative References |
|---|---|---|---|---|---|
| Conjugate Addition | N-nucleophile adds to α,β-unsaturated ester | α,β-Unsaturated esters, Amines | Lipases, Chiral Lewis Acids, Organocatalysts | High atom economy, broad scope, adaptable to flow chemistry | [1][2][4][13] |
| Mannich Reaction | Ester enolate adds to an imine | Esters, Aldehydes, Amines | Chiral Brønsted Acids, Metal Complexes | Powerful C-C bond formation, good stereocontrol | [1][5][6] |
| Asymmetric Hydrogenation | H₂ adds across C=C of an enamine | β-(Acylamino)acrylates | Rh-TangPhos, Ru-BINAP | High enantioselectivity (up to 99% ee), efficient | [7][8][9] |
| Biocatalytic Reductive Amination | Reductive amination of a ketone | β-Keto esters, Ammonia/Amine source | Amine Dehydrogenases (AmDHs), Transaminases | Excellent enantioselectivity (>99% ee), green chemistry | [10][11] |
| Arndt-Eistert Homologation | Diazoketone formation & Wolff rearrangement | N-Protected α-amino acids | Diazomethane, Silver Benzoate | Preserves existing stereochemistry, reliable |[1][12] |
Section 1.2: High-Throughput Synthesis & Combinatorial Discovery
The true "discovery" phase begins when these foundational syntheses are adapted for high-throughput and combinatorial formats. The goal is to rapidly generate hundreds or thousands of unique analogs for screening. This requires a paradigm shift from single-flask reactions to parallel synthesis platforms.
A robust combinatorial discovery workflow is essential. The Aza-Michael reaction, due to its simplicity and broad substrate scope, serves as an excellent model for this process.
This protocol describes the parallel synthesis of a 96-compound library from 8 different α,β-unsaturated esters and 12 different primary amines.
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of each of the 8 α,β-unsaturated esters in a suitable solvent (e.g., Toluene).
-
Prepare 120 mM stock solutions of each of the 12 amine nucleophiles in the same solvent.
-
Prepare a 20 mM stock solution of an organocatalyst (e.g., a chiral bifunctional thiourea catalyst for asymmetric synthesis) in the solvent.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the appropriate α,β-unsaturated ester stock solution (10 µmol, 1.0 eq).
-
Add 50 µL of the catalyst stock solution (1 µmol, 10 mol%).
-
To initiate the reactions, add 100 µL of the appropriate amine stock solution (12 µmol, 1.2 eq) to each well according to the library design plate map.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction Execution:
-
Place the reaction block on an orbital shaker and agitate at room temperature.
-
Monitor the progress of a few control reactions via Thin Layer Chromatography (TLC) or LC-MS.[1]
-
-
Workup:
-
Upon completion, unseal the block and concentrate the solvents in each well under reduced pressure using a centrifugal evaporator.
-
The resulting crude library is now ready for primary high-throughput screening. For many cell-based or biochemical assays, resuspension in DMSO is the next step.
-
Part 2: Isolation and Chiral Resolution
Identifying a "hit" in a high-throughput screen is a milestone, not a destination. The crude product must be resynthesized, purified, and, most importantly, resolved into its constituent enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, making stereochemical purity a non-negotiable requirement.
Section 2.1: Primary Purification
Following a scaled-up synthesis of the hit compound, standard chromatographic techniques are employed to remove catalysts, unreacted starting materials, and bulk impurities.
-
Preparation: Concentrate the reaction mixture in vacuo and adsorb the crude residue onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., an ethyl acetate/hexane gradient), determined beforehand by TLC analysis.
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the solvent gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, albeit likely racemic or diastereomeric, β-amino acid ester.[1][2]
Section 2.2: The Crucial Step: Chiral Resolution
This is often the most challenging aspect of the isolation process. While asymmetric synthesis aims to produce a single enantiomer, reactions are rarely perfect. Therefore, a robust method for separating enantiomers is essential.
Chiral HPLC is a powerful and widely used technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[14]
Table 2: Common Chiral Stationary Phases (CSPs) for β-Amino Acid Ester Resolution
| CSP Type | Chiral Selector | Separation Principle | Mobile Phase Compatibility | Key Advantages | References |
|---|---|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, π-π, ionic, and steric interactions | Polar organic, reversed-phase, normal-phase | Broad selectivity for polar and ionizable compounds, LC-MS compatible | [14][15] |
| Crown Ether | Chiral Crown Ether | Host-guest complexation with primary amine groups | Aqueous/Acidic | Excellent for primary β-amino acids | [14][16] |
| Polysaccharide-Based | Derivatized Cellulose/Amylose | Chiral grooves and cavities, H-bonding, dipole-dipole | Normal-phase, polar organic, reversed-phase | Very broad applicability, robust and widely available |[15] |
-
Analytical Screening:
-
Dissolve a small sample of the purified mixture in the mobile phase.
-
Screen several analytical-scale chiral columns (e.g., a teicoplanin-based column and a polysaccharide-based column) with different mobile phases (e.g., isocratic mixtures of ethanol/heptane or acetonitrile/water with additives like trifluoroacetic acid).
-
Identify the column and mobile phase combination that provides the best separation (resolution > 1.5).
-
-
Preparative Scale-up:
-
Switch to a preparative-scale column with the same CSP as the optimized analytical column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Perform repeated injections of the purified mixture.
-
-
Fraction Collection:
-
Collect the separated enantiomers into distinct fractions as they elute from the column, guided by the UV detector signal.
-
-
Product Isolation:
-
Combine the fractions for each enantiomer.
-
Remove the mobile phase solvent under reduced pressure to yield the two separate, highly enantioenriched β-amino acid esters.
-
This method leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. In a typical application, a lipase will selectively hydrolyze one ester enantiomer to its corresponding carboxylic acid, leaving the other ester enantiomer untouched.[17]
-
Reaction Setup:
-
Dissolve the racemic β-amino acid ester (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether).
-
Add water (1.5-2.0 eq) as the nucleophile and a mild base (e.g., triethylamine, 1.0 eq) to neutralize the resulting acid.[17]
-
Add the immobilized lipase (e.g., Lipase PSIM from Burkholderia cepacia).[17]
-
-
Reaction Execution:
-
Stir the suspension at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress by chiral HPLC, aiming for ~50% conversion. This point theoretically yields the unreacted ester and the product acid in perfect enantiomeric excess.
-
-
Workup and Separation:
-
Filter to remove the immobilized enzyme.
-
Perform a liquid-liquid extraction. The unreacted ester (e.g., (R)-enantiomer) will remain in the organic phase. The hydrolyzed amino acid salt (e.g., (S)-enantiomer) will move to the aqueous phase after acidification.
-
Separately work up the organic and aqueous layers to isolate the unreacted ester and the product acid, respectively.
-
Section 2.3: Final Validation: Structural and Stereochemical Purity
The final step is to rigorously confirm the identity and purity of the isolated enantiomer(s).
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) are used to confirm the molecular weight and covalent structure.[2]
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee%) is determined by analytical chiral HPLC or chiral gas chromatography (GC), comparing the isolated product to the racemic starting material.[7][18] An ee of >99% is typically the goal for compounds advancing to biological testing.
Conclusion and Future Outlook
The discovery and isolation of novel β-amino acid esters is an integrated discipline that marries creative synthetic strategy with rigorous analytical science. The workflow presented here—from high-throughput combinatorial synthesis to meticulous chiral resolution—provides a robust framework for success. By viewing discovery and isolation not as separate tasks but as interconnected stages of a single pipeline, research teams can significantly accelerate the identification of new chemical entities with therapeutic potential.
The future of this field is dynamic. Advances in continuous-flow chemistry are enabling the seamless integration of synthesis, workup, and even purification into automated platforms, drastically reducing timelines.[2][4] Furthermore, the application of machine learning and artificial intelligence to design combinatorial libraries and predict synthetic outcomes promises to bring a new level of precision and efficiency to the discovery of the next generation of β-amino acid-based therapeutics.
References
- Self-Sufficient Heterogeneous Biocatalysts for the Synthesis of β-Amino Esters. ACS Sustainable Chemistry & Engineering.
- Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. PubMed Central (PMC).
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- Enantioselective synthesis of .beta.-amino esters through high pressure-induced addition of amines to .alpha.,.beta.-ethylenic esters. Journal of the American Chemical Society.
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Conformational Analysis of β-Amino Acid Derivatives: Decoding Foldamer Structural Dynamics for Advanced Peptidomimetic Design
Executive Summary
The development of peptidomimetics has been revolutionized by the advent of foldamers —non-natural oligomers capable of adopting highly predictable, stable secondary structures. Among these, β-amino acid derivatives stand out due to their exceptional resistance to proteolytic degradation and their ability to mimic the spatial arrangement of natural α-helices. This makes them prime candidates for disrupting complex protein-protein interactions (PPIs) in drug discovery.
However, the addition of a single methylene group to the peptide backbone exponentially increases the Ramachandran conformational space ( ϕ , ψ , and θ torsion angles). Consequently, determining the precise 3D architecture of β-peptides requires a rigorous, multi-modal analytical approach. This technical guide outlines the mechanistic drivers of β-peptide folding, details a self-validating protocol for conformational elucidation, and establishes the causality behind advanced analytical choices.
Mechanistic Foundations of β-Peptide Folding
Unlike natural α-peptides, which predominantly form 3.6₁₃-helices (the classic α-helix), β-peptides can fold into a diverse array of helical architectures defined by the number of atoms in their hydrogen-bonded pseudocycles (e.g., 14-helix, 12-helix, 11-helix). The conformational preference is strictly governed by the steric constraints and substitution patterns of the β-amino acid monomers.
-
Cyclic Constraints: Incorporating carbocyclic or heterocyclic rings restricts the θ torsion angle (the C α -C β bond). For instance, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) strongly promotes a rigid 14-helix. Recent advancements have introduced polyhydroxylated cyclohexane β-amino acids, which maintain this predictable 14-helix fold while significantly enhancing aqueous solubility[1].
-
Dynamic Heterocycles: Replacing hydrophobic cycloalkanes with heterocycles, such as azepane-based β-amino acids (e.g., cis-AAzC), allows for dynamic 12/10-helical folding. The handedness of these helices can dynamically switch based on the solvent environment (protic vs. aprotic)[2].
-
Side-Chain Branching: In acyclic derivatives, the configuration at the α-carbon or β-carbon dictates the helix directionality. For example, C-glycosyl β/β²-peptides rely on the stereocenter of the β²-amino acid to govern the overall helical trajectory[3].
Fig 1: Influence of backbone constraints on β-peptide helical propensity.
Quantitative Comparison of Helical Propensities
To effectively design peptidomimetics, researchers must match the macroscopic dipole and pitch of the foldamer to the target biological interface. The table below summarizes the core quantitative parameters of dominant β-peptide secondary structures.
| Helix Type | Hydrogen Bond Pattern | Typical Inducing Residues | Macroscopic Dipole | Residues per Turn | Pitch (Å) |
| 14-Helix | i→i−2 (14 atoms) | trans-ACHC, β³-amino acids | Strong | ~3.0 | ~5.0 |
| 12-Helix | i→i+3 (12 atoms) | trans-ACPC, alternating β²/β³ | Weak | ~2.5 | ~5.5 |
| 11-Helix | i→i−2 (11 atoms) | α/β alternating sequences | Moderate | ~2.8 | ~5.2 |
| 12/10-Helix | Alternating 12 & 10 atoms | cis-ACHpC, cis-AAzC (Azepane) | Solvent Dependent | ~2.7 | ~5.4 |
Analytical Modalities: The Causality of Experimental Choices
A robust conformational analysis cannot rely on a single technique. The following modalities must be integrated to form a self-validating analytical loop.
Circular Dichroism (CD) Spectroscopy
CD is utilized as a high-throughput screening tool to assess global helicity. A 14-helix typically presents a distinctive CD signature (a minimum near 214 nm). However, CD must be interpreted with caution. Computational studies have demonstrated that spatially distinct β-peptide structures can paradoxically induce nearly identical CD patterns[4]. Therefore, CD alone is insufficient for high-resolution structural claims and must be cross-validated.
2D NMR Spectroscopy (The Gold Standard)
For atomic-level resolution in solution, 2D NMR is mandatory.
-
Why ROESY over NOESY? Mid-sized foldamers (1–3 kDa) often tumble in solution at a correlation time ( τc ) where ωτc≈1 . In this regime, the Nuclear Overhauser Effect (NOE) crosses zero, rendering NOESY spectra blank. Rotating-frame Overhauser Effect Spectroscopy (ROESY) utilizes a spin-lock field, ensuring that cross-peaks are always positive and observable regardless of the molecule's tumbling rate.
-
TOCSY is used concurrently to identify isolated intra-residue spin systems, which is critical given the overlapping aliphatic signals of cyclic β-amino acids.
High-Resolution Computational Modeling
Determining the structure from NMR restraints requires mapping the data onto a theoretical model. Standard α-amino acid rotamer libraries fail for β-peptides. Modern workflows require the integration of specialized β-amino acid rotamer libraries into suites like Rosetta, enabling accurate sequence optimization and model refinement[5].
Step-by-Step Self-Validating Protocol
To ensure scientific integrity, the following protocol establishes a closed-loop system where experimental data and computational predictions validate one another.
Step 1: Synthesis & Purification
-
Action: Synthesize the β-peptide using solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Optimization: Employ ultrasound-assisted reductive amination for bulky, sterically hindered cyclic monomers (e.g., azepane derivatives) to improve chemical yields and reduce solvent waste[2].
-
Validation: Confirm purity (>95%) via RP-HPLC and identity via HRMS.
Step 2: Environmental CD Screening
-
Action: Acquire CD spectra in a gradient of solvents (e.g., Water, Methanol, Trifluoroethanol).
-
Causality: This identifies solvent-dependent folding dynamics. A shift in the CD maxima/minima indicates dynamic structural switching (e.g., shifting from a (P)-helix to an (M)-helix)[2].
Step 3: 2D NMR Data Acquisition & Assignment
-
Action: Perform TOCSY (mixing time ~80 ms) and ROESY (mixing time ~200 ms) at 600 MHz or higher.
-
Action: Assign sequential backbone connectivities ( Hiα→Hi+1N and Hiβ→Hi+1N ). Extract inter-proton distance bounds from ROESY cross-peak volumes.
Step 4: Simulated Annealing Molecular Dynamics (MD)
-
Action: Input the ROESY distance bounds as harmonic restraints into an MD simulation (e.g., using GROMACS or AMBER).
-
Action: Heat the system to 600K to overcome local energy barriers, then slowly cool to 300K (Simulated Annealing) to find the global energy minimum that satisfies the NMR restraints.
Step 5: The Validation Loop (Back-Calculation)
-
Action: Extract the lowest-energy structural ensemble from the MD simulation.
-
Action: Use time-dependent density functional theory (TD-DFT) or empirical matrix methods to back-calculate the theoretical CD spectrum of the MD ensemble.
-
Causality: If the back-calculated CD spectrum matches the experimental CD spectrum from Step 2, the structural model is validated, resolving the inherent ambiguity of CD spectroscopy[4].
Fig 2: Self-validating workflow for β-peptide conformational analysis.
References
- Preparation and conformational analysis of C-glycosyl beta(2)- and beta/beta(2)-peptides - National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA5XbQgkKmM0ptEh_KRck0hRZeNCPnEvi0tboZgRUXzuavxC6zZ0lyA50MMV7PWgIRi7TEPHdoPUyPCTpJl8MOvtiAre3_hLvYrtQgEY2YlI2LySg9MjA7RyaB6SXgmyB6K_U=]
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Design, Synthesis, and Application of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (MAMP) Analogues in Peptidomimetic Drug Discovery
Executive Summary
The development of highly constrained, non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug discovery. Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (MAMP) and its structural analogues represent a highly specialized class of α -hydroxy- β,β -disubstituted- γ -amino acids. By combining the transition-state mimicry of statines with the extreme conformational rigidity of geminally disubstituted backbones, MAMP analogues offer unprecedented control over foldamer topology and proteolytic resistance. This technical guide provides an authoritative framework for the structural rationale, self-validating synthesis, and therapeutic application of MAMP scaffolds.
Structural Rationale: The Evolution of γ -Amino Acid Foldamers
The incorporation of homologated ( ω ) amino acids into peptide sequences introduces additional torsional freedom, which typically destabilizes secondary structures. However, strategic steric constraints can reverse this effect, pre-organizing the backbone into highly predictable architectures.
The Thorpe-Ingold Effect in β,β -Disubstituted Scaffolds
The structural genius of the MAMP scaffold lies in its C3 ( β -carbon) substitution. Similar to the well-documented behavior of Gabapentin (Gpn)[1], the presence of geminal alkyl groups (a methyl and an ethyl group in MAMP) forces the flanking torsion angles ( θ1 and θ2 ) into a gauche conformation due to the Thorpe-Ingold effect[2]. This severe steric restriction heavily favors the formation of stable intramolecular hydrogen bonds, driving the assembly of 12-helices or γ -turns.
The α -Hydroxy Advantage
Unlike standard γ -amino acids, MAMP features an α -hydroxy group[3]. This functionalization serves three critical purposes:
-
Transition-State Mimicry: The hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis, making MAMP an ideal pharmacophore for aspartic protease inhibitors (analogous to statine)[4].
-
Depsipeptide Formation: It enables the synthesis of ester-linked depsipeptides, which are highly effective at bypassing bacterial resistance mechanisms that target standard amide bonds.
-
Bifurcated Hydrogen Bonding: The hydroxyl oxygen acts as an additional hydrogen-bond acceptor, stabilizing complex foldamer networks.
Conformational stabilization network of MAMP in peptidomimetic foldamers.
Physicochemical Profiling & Structural Data
To understand the utility of MAMP analogues, we must benchmark them against established non-natural amino acid scaffolds. The table below summarizes the quantitative and categorical advantages of MAMP.
| Property | MAMP Analogues | Gabapentin (Gpn) | Statine |
| Backbone Type | γ -amino- α -hydroxy | γ -amino | γ -amino- β -hydroxy |
| β -Substitution | Acyclic (Methyl, Ethyl) | Cyclic (Cyclohexyl) | Monosubstituted (Isobutyl) |
| H-Bond Donors/Acceptors | 3 / 4 | 2 / 2 | 3 / 3 |
| Preferred Conformation | 12-Helix / γ -Turn | 12-Helix / Hairpin | Extended / β -Strand |
| Protease Resistance | Extremely High | High | High |
| Lipophilicity (clogP contribution) | +1.2 to +1.8 | +1.5 | +1.1 |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of highly functionalized, sterically hindered amino acids requires robust chemistry to avoid side reactions such as retro-aldol cleavage or unwanted polymerizations. The following 5-step protocol is designed as a self-validating system, ensuring high fidelity at every intermediate stage.
Protocol 1: Synthesis of the MAMP Core Scaffold
Step 1: Conjugate Hydrocyanation
-
Procedure: React 2-methyl-2-pentenal with KCN and NH₄Cl in a DMF/H₂O mixture at 0°C.
-
Causality: NH₄Cl acts as a mild, buffered proton source to rapidly trap the kinetic enolate intermediate. Without this, the unreacted aldehyde would undergo rapid base-catalyzed polymerization.
-
Validation: TLC (Hexane:EtOAc 4:1) visualized with KMnO₄. The complete disappearance of the alkene spot confirms conversion to 3-cyano-3-methylpentanal.
Step 2: Cyanohydrin Formation
-
Procedure: Treat the resulting aldehyde with Trimethylsilyl cyanide (TMSCN) and a catalytic amount of ZnI₂ in anhydrous CH₂Cl₂ at room temperature.
-
Causality: Using TMSCN with a Lewis acid (ZnI₂) instead of aqueous NaCN prevents the basic conditions from triggering a retro-Michael addition of the β -cyano group installed in Step 1.
-
Validation: ¹H NMR analysis will show the disappearance of the aldehyde proton (~9.5 ppm) and the emergence of a new α -proton signal (~4.5 ppm).
Step 3: Acidic Hydrolysis
-
Procedure: Reflux the O-TMS cyanohydrin in concentrated HCl for 12 hours.
-
Causality: The harsh acidic conditions concurrently hydrolyze the silyl ether and convert the α -nitrile to a carboxylic acid, yielding 3-cyano-2-hydroxy-3-methylpentanoic acid. The sterically hindered β -nitrile remains largely intact.
-
Validation: LC-MS in negative ion mode to observe the [M-H]⁻ peak of the α -hydroxy acid.
Step 4 & 5: Nitrile Reduction and Esterification
-
Procedure: Dissolve the intermediate in anhydrous methanol saturated with HCl gas. Add 10% Pd/C and subject to H₂ (50 psi) in a Parr shaker.
-
Causality: This is a critical dual-action step. Conducting the hydrogenation in strongly acidic methanol protonates the newly formed primary amine immediately, preventing it from attacking intermediate imines (which would form unwanted secondary amine dimers). Simultaneously, the acidic methanol catalyzes the Fischer esterification of the carboxylic acid.
-
Validation: Ninhydrin stain on TLC yields a bright purple spot, confirming the presence of the primary amine. HRMS confirms the exact mass of the final MAMP product.
Five-step self-validating synthetic workflow for the MAMP scaffold.
Applications in Drug Development
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating MAMP into larger peptide sequences via standard Fmoc-SPPS presents a unique challenge: the unprotected α -hydroxy group can undergo intramolecular lactonization when the carboxylate is activated.
-
Protocol Adaptation: To circumvent this, the α -hydroxyl must be protected as a tert-butyl (tBu) ether prior to Fmoc protection of the amine. Alternatively, if used as the C-terminal residue, highly reactive coupling reagents (e.g., HATU/HOAt) with minimal activation times (under 2 minutes) must be employed to outcompete the kinetics of lactone formation.
Therapeutic Modalities
-
Next-Generation Antimicrobial Peptides (AMPs): The incorporation of MAMP analogues into cationic AMPs increases overall lipophilicity, enhancing bacterial membrane insertion. Furthermore, the γ -amino acid backbone is completely invisible to bacterial proteases, drastically extending the in vivo half-life of the therapeutic.
-
Protein-Protein Interaction (PPI) Inhibitors: The rigid, predictable 12-helical structures induced by the β,β -disubstitution make MAMP-rich oligomers ideal for mimicking α -helical protein interfaces, allowing for the disruption of historically "undruggable" PPIs.
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Thermodynamic Stability and Racemization Kinetics of Chiral Amino Esters: Mechanisms, Metrics, and Applications
Executive Summary
Chiral amino acid esters are indispensable building blocks in peptide synthesis, active pharmaceutical ingredient (API) manufacturing, and asymmetric catalysis. However, the esterification of an amino acid fundamentally alters the thermodynamic stability of its stereocenter. By neutralizing the negative charge of the native carboxylate anion, the ester group significantly increases the acidity of the α -proton, lowering the activation energy required for enantiomeric degradation (racemization).
While spontaneous racemization is a recognized liability in drug formulation, process chemists actively exploit this thermodynamic instability through Dynamic Kinetic Resolution (DKR) . This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of chiral amino esters, details the kinetics of their racemization, and outlines field-proven protocols for harnessing these properties in chemoenzymatic workflows.
The Thermodynamic Landscape of Enantiomeric Degradation
The thermodynamic stability of a chiral molecule is dictated by the energy barrier (Activation Energy, Ea ) separating its enantiomeric states. Because enantiomers possess identical standard free energies ( G∘ ), a racemic mixture represents the global thermodynamic minimum due to the entropy of mixing ( ΔSmix>0 ).
For free amino acids, the α -proton is highly non-acidic (pKa ≈ 29) because the adjacent carboxylate group is deprotonated at physiological pH, electrostatically repelling base attack. However, converting the carboxylic acid to an ester removes this protective anionic charge. Consequently, the pKa of the α -proton drops, making the stereocenter highly susceptible to base-catalyzed deprotonation[1].
Mechanistic Pathways of Racemization
The racemization of amino esters typically proceeds via the formation of a planar enolate or carbanion transition state. This process can be drastically accelerated via Schiff base formation . When an amino ester reacts with an aldehyde catalyst (e.g., salicylaldehyde or pyridoxal), the resulting imine nitrogen forms an intramolecular hydrogen bond with the aldehyde's hydroxyl group. This conjugated system delocalizes the negative charge of the intermediate carbanion, dropping the α -proton pKa by up to ten orders of magnitude (e.g., from ~29 to ~19)[1].
Thermodynamic cycle of aldehyde-catalyzed Schiff base racemization of amino esters.
Quantitative Metrics: Kinetics and Thermodynamics
The rate of racemization ( krac ) is a critical parameter. If krac is too slow, DKR processes suffer from low yields; if it is too fast during storage, the API loses enantiopurity. The kinetics are highly dependent on steric hindrance, solvent polarity, and the electronic nature of the α -substituent. For instance, bridging rings and bulky aryl groups can increase the rotational barrier, extending the racemization half-life ( t1/2 ) from seconds to years[2].
Table 1: Kinetic and Thermodynamic Parameters of Amino Ester Racemization
| Substrate / Derivative | Catalyst / Condition | Activation Energy ( Ea / ΔG‡ ) | Racemization Half-Life ( t1/2 ) | Ref |
| β -Amino acid esters | Solvent-free, 40–70 °C | 40.4 kJ/mol | Rapid (Minutes) | [3] |
| N-Protected α -amino esters | Phase-Transfer Catalyst (PTC), NaOH | ~ 50-60 kJ/mol | Moderate (Hours) | [4] |
| Biaryl-bridged lactones (6-membered) | Spontaneous (Room Temp) | Low | 0.5 seconds | [2] |
| Tropolone-containing benzamides | Spontaneous (Room Temp) | High | 253 years | [2] |
| CpRu(II) Allyl Esters | CpRu(II) catalyst, 25 °C | 33.7 kcal/mol (~141 kJ/mol) | 16,000 years | [5] |
Note: Data highlights the extreme variability in thermodynamic stability based on molecular architecture and catalytic environment.
Exploiting Thermodynamic Instability: Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution circumvents the 50% maximum yield limitation of standard kinetic resolution. By coupling an enantioselective enzymatic hydrolysis with the continuous in situ racemization of the unreacted ester, chemists can achieve >99% theoretical yields of enantiopure amino acids[6].
The causality of this system relies on a strict kinetic hierarchy: The rate of ester racemization ( vrac ) must be significantly faster than the rate of enzymatic hydrolysis of the non-target enantiomer, but the enzyme must exhibit extreme selectivity for the target enantiomer.
Logical workflow of Chemoenzymatic Dynamic Kinetic Resolution (DKR).
Protocol 1: Chemoenzymatic DKR of α -Amino Acid Esters
This self-validating protocol establishes a DKR workflow using Alcalase and 3,5-dinitrosalicylaldehyde. The success of the protocol is validated by the continuous depletion of the D-ester without the accumulation of D-acid[6].
Materials:
-
Racemic α -amino acid ester (e.g., D,L-phenylalanine ethyl ester)
-
Alcalase (Protease from Bacillus licheniformis)
-
3,5-dinitrosalicylaldehyde (Racemization catalyst)
-
Aqueous buffer (pH 8.0) / Acetonitrile co-solvent system
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 9:1 (v/v) mixture of 50 mM phosphate buffer (pH 8.0) and acetonitrile. The organic co-solvent ensures the solubility of the aldehyde catalyst and the ester substrate.
-
Substrate & Catalyst Loading: Dissolve the racemic amino acid ester (100 mM) in the solvent mixture. Add 3,5-dinitrosalicylaldehyde (10 mol% relative to the substrate). Allow 15 minutes for the Schiff base equilibrium to establish.
-
Enzymatic Initiation: Add Alcalase (10 U/mL) to the reaction vessel. Maintain the temperature at 25 °C under continuous magnetic stirring (500 rpm).
-
pH Maintenance: Enzymatic hydrolysis generates free carboxylic acid, which lowers the pH. Use an automated titrator with 1.0 M NaOH to maintain the pH strictly at 8.0. Causality note: If pH drops, the enzyme denatures and the base-catalyzed racemization halts.
-
Reaction Quenching & Isolation: After 24 hours (or when NaOH consumption ceases), quench the reaction by filtering out the enzyme (if immobilized) or acidifying to pH 2.0. Extract the unreacted ester with ethyl acetate. Adjust the aqueous phase to the isoelectric point of the amino acid to precipitate the enantiopure L-amino acid.
Analytical Validation: Measuring Enantiomeric Excess (ee)
To prove the thermodynamic stability (or intentional instability) of the amino ester, the enantiomeric excess (ee) must be continuously monitored.
Protocol 2: Chiral HPLC Determination of Racemization Kinetics
Step-by-Step Methodology:
-
Sample Aliquoting: Withdraw 50 μ L aliquots from the reaction vessel at 30-minute intervals.
-
Quenching: Immediately quench the aliquot into 950 μ L of cold mobile phase (e.g., Hexane/Isopropanol 80:20) containing 0.1% Trifluoroacetic acid (TFA). Causality note: TFA protonates the α -amine, instantly destroying the Schiff base and halting racemization.
-
Chromatographic Separation: Inject 10 μ L onto a Chiralcel OD-H column (or equivalent amylose/cellulose-based chiral stationary phase).
-
Isocratic Elution: Run the mobile phase at a flow rate of 1.0 mL/min at 25 °C.
-
Detection & Calculation: Monitor UV absorbance at 210 nm and 254 nm. Calculate the enantiomeric excess using the formula:
ee(%)=AreaL+AreaDAreaL−AreaD×100 -
Kinetic Plotting: Plot ln(ee0/eet) versus time. The slope of this linear regression yields the racemization rate constant ( krac ).
Conclusion
The thermodynamic stability of chiral amino esters is a delicate balance dictated by the pKa of the α -proton and the surrounding chemical environment. While this inherent instability poses challenges for the long-term storage of esterified APIs, it is the fundamental thermodynamic driver that makes Dynamic Kinetic Resolution possible. By understanding the activation energies and employing targeted catalysts like salicylaldehydes, process chemists can manipulate these thermodynamic sinks to achieve near-quantitative yields of enantiopure compounds.
References
-
Chemically fuelled deracemization of amino acids. Università degli Studi di Padova. Available at:[Link]
-
Process development of a solvent-free, chemoenzymatic reaction sequence for the enantioselective synthesis of β-amino acid esters. TUHH Open Research. Available at:[Link]
-
Modelling the Reaction Course of a Dynamic Kinetic Resolution of Amino Acid Derivatives: Identifying and Overcoming Bottlenecks. ACS Publications. Available at: [Link]
-
Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. ACS Publications. Available at:[Link]
-
Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage. Chemical Reviews - ACS Publications. Available at:[Link]
-
A Chiral Picolinic Acid Ligand, Cl-Naph-PyCOOH, for CpRu-Catalyzed Dehydrative Allylation: Design, Synthesis, and Properties. Sci-Hub. Available at: [Link]
Sources
"chiral HPLC method for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate"
An Application Note and Protocol for the Enantioselective Analysis of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate by Chiral High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate. This molecule, a β-amino acid ester derivative containing both primary amine and secondary alcohol functionalities, requires a systematic approach for achieving baseline resolution of its enantiomers. The importance of such separations is paramount in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety profile[1][2]. This document outlines a logical, multi-platform screening strategy, details optimized analytical protocols, and explains the underlying principles of chiral recognition to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Imperative of Chiral Purity
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate possesses a stereogenic center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. In drug development, enantiomers of the same compound can exhibit markedly different pharmacological, metabolic, and toxicological properties[2]. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates. High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose due to its accuracy, robustness, and scalability[1][3].
The target analyte's structure, featuring a primary amine on a chiral center and a hydroxyl group, presents specific opportunities for interaction with a CSP. This guide will focus on two high-probability strategies for achieving separation:
-
Strategy A: Interaction with polysaccharide-based CSPs in normal phase mode, which are known for their broad applicability to diverse chiral compounds, including amino alcohols[4][5].
-
Strategy B: Complexation with a crown ether-based CSP, which is specifically designed for the chiral recognition of primary amines[6][7].
The Principle of Chiral Recognition
Direct enantiomeric separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation.
-
Polysaccharide-Based CSPs: Coated or immobilized derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenyl)carbamate) create chiral grooves and cavities. Chiral recognition is a multi-modal process involving a combination of hydrogen bonding (with the analyte's -OH and -NH2 groups), dipole-dipole interactions, π-π interactions (if aromatic moieties were present), and steric hindrance that forces the enantiomers into different energy states upon interaction[3]. The addition of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial for basic analytes, as it minimizes secondary ionic interactions with the silica support and improves peak shape[4].
-
Crown Ether-Based CSPs: These phases contain a chiral crown ether selector. The mechanism relies on the inclusion complexation of the protonated primary amino group (-NH3+) of the analyte into the crown ether's cavity[6]. The stability of this complex is influenced by hydrogen bonding between the ammonium protons and the ether oxygens. Chiral recognition arises from the steric repulsion between the analyte's other substituents and the chiral barriers on the crown ether structure. This necessitates an acidic mobile phase (e.g., perchloric acid, pH 1-2) to ensure the primary amine is protonated[8].
Chiral HPLC Method Development Workflow
A systematic screening approach is the most efficient path to a successful chiral separation[9]. The following workflow is recommended for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate.
Caption: Workflow for chiral method development.
Experimental Protocols
Sample Preparation
Dissolve an accurately weighed sample of racemic Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate in the initial mobile phase to a final concentration of 0.5 - 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol A: Normal Phase Screening on Polysaccharide CSPs
This protocol is often the first choice due to the high success rate of polysaccharide columns[4][9].
Table 1: Normal Phase Screening Conditions
| Parameter | Condition 1 | Condition 2 |
| Columns to Screen | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm (or low wavelength where ester/amine absorbs) | UV at 210 nm |
| Injection Volume | 5-10 µL | 5-10 µL |
Step-by-Step Protocol:
-
Equilibrate the chosen column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Chiral columns may require longer equilibration times than standard reversed-phase columns[4].
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to ensure elution of both enantiomers.
-
Evaluate the chromatogram for any sign of separation (e.g., peak broadening, shoulder, or partial resolution).
-
If no separation is observed, switch to the other alcohol modifier (e.g., from IPA to EtOH) and re-equilibrate before injecting again.
-
Repeat the process for the second polysaccharide column.
Protocol B: Reversed Phase Screening on Crown Ether CSP
This is a highly targeted approach based on the primary amine functionality of the analyte[6][7].
Table 2: Crown Ether Screening Conditions
| Parameter | Condition |
| Column to Screen | Chiral Crown Ether CSP (e.g., CROWNPAK® CR(+), 5 µm, 150 x 4.6 mm) |
| Mobile Phase | Perchloric Acid Solution (pH 2.0) / Methanol (90:10, v/v). Prepare by adjusting 0.1M HClO4 with KOH solution or use a prepared buffer. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C (can be lowered to improve resolution) |
| Detection | UV at 210 nm |
| Injection Volume | 5-10 µL |
Step-by-Step Protocol:
-
Equilibrate the CROWNPAK® CR(+) column with the acidic mobile phase until the baseline is stable.
-
Inject the prepared sample.
-
Monitor the chromatogram for separation.
-
If retention is too long, the percentage of methanol can be cautiously increased up to a maximum of 15%[8].
-
If resolution is insufficient, lowering the column temperature (e.g., to 10°C or 15°C) can significantly enhance enantioselectivity[6][10].
Method Optimization and Validation Insights
Once partial separation is achieved, the method should be optimized to achieve a resolution (Rs) of >1.5.
-
For Normal Phase Methods:
-
Alcohol Percentage: Decreasing the percentage of the alcohol modifier (e.g., from 10% to 5%) will increase retention and often improves resolution, though it may also increase peak width. Conversely, increasing it can shorten run times[4].
-
Alcohol Type: Switching between Isopropanol and Ethanol can dramatically alter selectivity.
-
Flow Rate: Reducing the flow rate (e.g., to 0.5-0.8 mL/min) can increase efficiency and improve resolution[10].
-
-
For Crown Ether Methods:
-
Temperature: This is a powerful tool. Decreasing the temperature enhances the stability of the diastereomeric complex, typically leading to better resolution[6].
-
pH: The pH must be kept low (pH 1-2) to ensure the amine is protonated. Small adjustments within this range can fine-tune retention.
-
A validated method should demonstrate specificity, linearity, accuracy, precision, and robustness according to established guidelines (e.g., ICH Q2(R1)).
Conclusion
This application note provides two robust, scientifically-grounded starting points for the development of a chiral HPLC method for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate. By systematically screening both broad-spectrum polysaccharide CSPs and highly specific crown ether CSPs, researchers can efficiently identify a suitable analytical system. The provided protocols and optimization strategies serve as a complete guide to achieving baseline separation, a critical step in the development and quality control of chiral pharmaceutical compounds.
References
-
Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Oxford Academic. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 23). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Ligand Exchange Chiral Stationary Phases and Polymethacrylate Chiral Stationary Phases. Retrieved from [Link]
-
Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
PubMed. (2023, October 15). Amino alcohol-derived chiral stationary phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Open Access LMU. (2022, February 6). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]
-
Obrnuta faza. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]
-
Scilit. (n.d.). Chiral HPLC Separation of Protected Amino Acids. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]
-
LCGC International. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: High-Throughput Enantioselective Separation of β-Amino Acid Esters using Supercritical Fluid Chromatography (SFC)
Executive Summary
β-amino acids and their ester derivatives are indispensable chiral building blocks in modern drug discovery. Their incorporation into peptidomimetics confers potent biological activity and exceptional resistance to proteolytic degradation . However, chemical synthesis often yields racemic mixtures, necessitating robust enantioseparation techniques. Supercritical Fluid Chromatography (SFC) has become the industry standard for this application. By leveraging the gas-like diffusivity and liquid-like density of supercritical carbon dioxide (scCO₂), SFC enables ultrafast, high-resolution chiral separations that far outpace traditional HPLC1[1]. This guide details a self-validating protocol for the enantiomeric resolution of β-amino acid esters using polysaccharide-based Chiral Stationary Phases (CSPs).
Mechanistic Rationale & Experimental Causality
To develop a robust SFC method, one must understand the thermodynamic and chemical causality behind each experimental variable.
The Chiral Recognition Mechanism
The separation of β-amino acid ester enantiomers relies on transient, diastereomeric interactions between the analyte and the CSP. Polysaccharide-derived CSPs (such as Amylose tris(3,5-dimethylphenylcarbamate), known commercially as AD-H) provide a highly structured chiral environment2[2]. Enantioselection is governed by the "Three-Point Interaction" model, requiring simultaneous hydrogen bonding, π-π stacking, and steric fitting.
Logical relationship of the three-point chiral recognition mechanism between CSP and analyte.
The Causality of Modifiers and Additives
Pure scCO₂ is highly non-polar. To elute polar β-amino acid esters, a polar co-solvent (modifier) such as Methanol (MeOH) or Ethanol (EtOH) is required.
-
Modifier Causality: MeOH acts as a strong hydrogen-bond competitor, leading to faster elution but potentially lower enantioselectivity (α). Switching to bulkier alcohols like EtOH forces the analyte to interact more intimately with the CSP's chiral grooves, often improving resolution.
-
Additive Causality: The free primary or secondary amine on the β-amino acid ester strongly interacts with residual silanol groups on the silica support of the CSP, causing severe peak tailing. Adding a basic additive (e.g., 0.1% Diethylamine (DEA) or 20 mM Ammonium Acetate) competitively binds to these silanol sites, masking them and restoring sharp, Gaussian peak shapes2[2]. Ammonium acetate is the preferred additive if downstream Mass Spectrometry (MS) is utilized, as DEA causes significant ion suppression.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed as a self-validating system. System suitability criteria must be met at each phase before proceeding, ensuring absolute trustworthiness in the generated data.
Materials & Reagents
-
SFC System: Analytical SFC equipped with an Automated Backpressure Regulator (ABPR) and Photodiode Array (PDA) detector.
-
Columns: Daicel Chiralpak AD-H, Chiralcel OD-H, and Chiralpak AS-H (4.6 x 250 mm, 5 µm)3[3].
-
Mobile Phase A: scCO₂ (99.99% purity).
-
Mobile Phase B: HPLC-grade Methanol or Ethanol containing 20 mM Ammonium Acetate.
Workflow for the systematic method development of β-amino acid ester enantioseparation via SFC.
Step-by-Step Method Development
Step 1: Sample Preparation & System Validation
-
Dissolve the racemic β-amino acid ester standard in pure Methanol to a concentration of 1.0 mg/mL.
-
Self-Validation Check: Inject 5 µL of a pure Methanol blank. The baseline must remain stable with no ghost peaks, verifying the absence of column carryover.
Step 2: Primary CSP Screening
-
Set the SFC system to a rapid screening gradient: 5% to 50% Mobile Phase B (MeOH + 20 mM NH₄OAc) over 5 minutes.
-
Maintain a flow rate of 3.0 mL/min, an ABPR setting of 120 bar, and a column temperature of 35 °C.
-
Inject the racemate sequentially onto the AD-H, OD-H, and AS-H columns.
-
Decision Gate: Identify the column providing the highest initial selectivity (α). If no column provides α > 1.1, consider zwitterionic stationary phases 4[4].
Step 3: Co-Solvent Optimization
-
Using the best-performing CSP, switch the co-solvent from MeOH to EtOH.
-
Run the identical gradient. Compare the Resolution (Rs) and Selectivity (α).
-
Self-Validation Check: The combined integrated area of Enantiomer 1 (E1) and Enantiomer 2 (E2) must equal 100% ± 2% of the total peak area, confirming no irreversible binding to the CSP.
Step 4: Thermodynamic Tuning (Isocratic Optimization)
-
Convert the gradient method to an isocratic hold based on the elution percentage observed in Step 3 (e.g., if the peak elutes at 3 minutes during a 5-minute 5-50% gradient, the approximate isocratic composition is 32% B).
-
Modulate the temperature between 25 °C and 45 °C. Because enantioseparation is an enthalpy-driven process, lower temperatures typically increase Rs, though they increase mobile phase viscosity and peak width.
Step 5: Final Validation of Enantiomeric Excess (ee%)
-
Inject the purified enantiomer sample using the optimized isocratic method.
-
Calculate ee% using the area normalization method: ee% = [(Area E1 - Area E2) / (Area E1 + Area E2)] × 100.
-
Acceptance Criteria: Baseline resolution (Rs ≥ 1.5) must be achieved for accurate ee% quantification.
Data Presentation
The following tables summarize typical quantitative data generated during the screening and optimization phases for a model β-amino acid ester.
Table 1: CSP and Co-solvent Screening Matrix (Gradient: 5-50% B in 5 min)
| CSP Column | Co-Solvent (with 20 mM NH₄OAc) | Retention Time E1 (min) | Retention Time E2 (min) | Selectivity (α) | Resolution (Rs) |
| Chiralpak AD-H | Methanol | 2.15 | 2.45 | 1.18 | 1.40 |
| Chiralpak AD-H | Ethanol | 3.10 | 4.05 | 1.42 | 3.20 |
| Chiralcel OD-H | Methanol | 2.60 | 2.60 | 1.00 | 0.00 |
| Chiralpak AS-H | Ethanol | 4.15 | 4.80 | 1.21 | 1.80 |
Analysis: Chiralpak AD-H with Ethanol provides the highest selectivity and resolution, validating the causality that bulkier alcohols enhance steric interactions within the amylose grooves.
Table 2: Thermodynamic Optimization (Isocratic: 30% EtOH on AD-H)
| Temperature (°C) | Backpressure (bar) | Resolution (Rs) | Peak Width E1 (min) | Chromatographic Assessment |
| 25 | 120 | 3.80 | 0.45 | Broad peaks, high resolution but lower sensitivity. |
| 35 | 120 | 3.20 | 0.25 | Optimal balance of speed, peak shape, and Rs. |
| 45 | 120 | 2.10 | 0.15 | Sharp peaks, but thermal energy overcomes chiral binding. |
| 35 | 150 | 3.40 | 0.20 | Increased density improves efficiency slightly. |
References
-
Sakai, T., et al. "Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains." ACS Publications. Available at: [Link]
-
Zhang, F. "Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing." White Rose eTheses Online. Available at:[Link]
- Waters Technologies Corp. "Method of separating stereoisomers using supercritical fluid chromatography." Google Patents.
-
Welch, C. J., et al. "High throughput analysis enables high throughput experimentation in pharmaceutical process research." Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Science.gov Database. "Zwitterionic stationary phases." Science.gov. Available at: [Link]
Sources
- 1. High throughput analysis enables high throughput experimentation in pharmaceutical process research - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00234K [pubs.rsc.org]
- 2. CA3000021C - Method of separating stereoisomers using supercritical fluid chromatography - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zwitterionic stationary phases: Topics by Science.gov [science.gov]
Comprehensive Protocol for the Derivatization of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate for GC-MS Analysis
Introduction & Mechanistic Rationale
The analysis of highly branched, multifunctional aliphatic compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The target analyte, Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate , contains three distinct functional groups: a methyl ester, a secondary hydroxyl (-OH), and a primary amine (-NH₂).
While the methyl ester is GC-amenable, the active hydrogens on the polar hydroxyl and amine groups induce severe hydrogen bonding with the silanol sites on GC columns. This results in poor volatility, thermal degradation, and unacceptable peak tailing 1. To render this molecule suitable for GC-MS, these active hydrogens must be replaced with non-polar moieties through chemical derivatization 2.
The Steric Challenge and Reagent Selection
A structural analysis of the target reveals a severe steric challenge: the C3 carbon is a highly congested quaternary center (bonded to a methyl, an ethyl, an aminomethyl, and the C2 hydroxy-ester group).
-
The secondary hydroxyl at C2 is heavily shielded by this adjacent quaternary bulk.
-
The primary amine is situated on a neopentyl-like methylene (-CH₂-NH₂), which significantly reduces its nucleophilicity.
Because of this steric hindrance, standard silylation reagents like HMDS or BSA will fail to achieve quantitative conversion. Therefore, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) is the reagent of choice 3. BSTFA is a powerful trimethylsilyl (TMS) donor, while the 1% TMCS acts as a critical Lewis acid catalyst, increasing the electrophilicity of the reaction to force the silylation of hindered secondary alcohols and amines 4.
Logical Framework of the Derivatization Strategy
Caption: Logical relationship of functional group challenges and the silylation pathway.
Reagents and Materials
-
Analyte: Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (Dry powder or non-aqueous extract).
-
Derivatization Reagent: BSTFA + 1% TMCS (Chromatography grade, sealed under nitrogen) 3.
-
Solvent: Anhydrous Pyridine (Aprotic solvent and acid scavenger).
-
Equipment: 2.0 mL silanized glass autosampler vials with PTFE-lined screw caps, dry nitrogen gas evaporator, and a precision heating block.
Step-by-Step Experimental Protocol
Caption: Experimental workflow for the silylation of the target amino-hydroxy ester.
Step 1: Anhydrous Sample Preparation Transfer an aliquot containing approximately 1.0 mg of the analyte into a 2.0 mL silanized glass vial. Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen. Causality: Water is highly reactive toward BSTFA, forming hexamethyldisiloxane (HMDS) and rapidly depleting the reagent before it can react with the target analyte 2.
Step 2: Solvation and Base Catalysis Add 100 µL of anhydrous pyridine to the dried residue. Vortex briefly to dissolve. Causality: Pyridine acts as an excellent aprotic solvent and a basic catalyst. It scavenges the acidic protons released during the silylation reaction, driving the equilibrium forward and protecting the GC column from acidic degradation 4.
Step 3: Reagent Addition Add 100 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined septum cap to prevent atmospheric moisture ingress.
Step 4: High-Temperature Incubation Place the sealed vial in a heating block set to 80°C for 60 minutes. Causality: While simple primary alcohols derivatize at room temperature, the severe steric hindrance of the neopentyl amine and the quaternary-adjacent secondary hydroxyl require elevated thermal energy to overcome the activation barrier and achieve complete Tri-TMS conversion [[2]]().
Step 5: Cooling and Analysis Remove the vial from the heating block and allow it to cool to room temperature. Inject 1.0 µL directly into the GC-MS system.
GC-MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Analytical Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm) | Provides optimal separation for non-polar silylated derivatives; highly inert. |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation of the TMS groups. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Standard inert carrier gas for MS detection. |
| Oven Temperature Program | 80°C (hold 2 min) → 15°C/min to 280°C (hold 5 min) | Balances resolution of early-eluting reagent byproducts with the elution of the heavier Tri-TMS target. |
| Transfer Line Temp | 280°C | Prevents cold spots and condensation of the analyte before entering the MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation libraries. |
Quantitative Data Interpretation & Troubleshooting
A self-validating protocol requires the analyst to confirm reaction completion by monitoring specific mass shifts. The underivatized molecule has a base mass of 175.12 g/mol . Silylation adds 72 Da per TMS group (replacing H with Si(CH₃)₃).
Expected Derivatization Outcomes & Diagnostic Ions
| Derivative Form | MW ( g/mol ) | Structural Modification | Diagnostic EI-MS Ions (m/z) | Status |
| Underivatized | 175.1 | None | N/A (Poor GC behavior) | Fails to elute / Severe Tailing |
| Di-TMS | 319.1 | O-TMS + Mono-N-TMS | [M-15]⁺: 304, [M-73]⁺: 246 | Incomplete Reaction |
| Tri-TMS | 391.1 | O-TMS + Di-N-TMS | [M-15]⁺: 376, [M-73]⁺: 318 | Target Derivative |
Troubleshooting Matrix
| Observed Issue | Mechanistic Cause | Corrective Action |
| Split Peaks / Multiple Analyte Peaks | Presence of both Di-TMS and Tri-TMS derivatives due to incomplete silylation of the hindered primary amine. | Increase incubation time to 90 minutes or verify the BSTFA reagent has not degraded due to moisture exposure. |
| Excessive Baseline Noise / Ghost Peaks | Reagent hydrolysis forming siloxanes (HMDS) due to water in the sample matrix. | Ensure strict anhydrous conditions. Azeotropically dry the sample with acetonitrile prior to derivatization. |
| Rapid Loss of Column Sensitivity | Injection of highly acidic byproducts or excess active silylation reagent. | Ensure pyridine is used to scavenge acids. If column degradation persists, evaporate the reaction mixture post-incubation and reconstitute in dry hexane. |
References
- BenchChem. The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
- Chemco Plus / Macherey-Nagel. Derivatization reagents for GC - Chromatography.
- United Chemical Technologies (UCT). Derivatizing Reagents 2020.
- Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
Sources
Application of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate in Peptidomimetic Drug Design: Targeting Aspartic Proteases
Executive Summary
The rational design of protease inhibitors relies heavily on the synthesis of transition-state analogs that mimic the geometry of peptide bond hydrolysis without undergoing cleavage. Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (CAS: 1499963-36-8) is a highly specialized, non-natural α -hydroxy- γ -amino acid ester. Structurally, it serves as a heavily substituted hydroxyethylamine (HEA) isostere building block.
This application note provides a comprehensive guide for researchers and medicinal chemists on integrating this unique building block into peptidomimetic frameworks. By leveraging its inherent conformational restriction, this molecule is exceptionally suited for targeting the catalytic dyads of aspartic proteases, such as HIV-1 protease, BACE1 (associated with Alzheimer's disease), and Renin[1][2].
Mechanistic Rationale: Thermodynamics and Structural Biology
The efficacy of peptidomimetic drugs is dictated by their ability to bind the target enzyme with high affinity ( Ki ) while resisting proteolytic degradation. The incorporation of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate achieves this through two primary mechanisms:
Transition-State Mimicry via the α -Hydroxy Group
Aspartic proteases utilize two catalytic aspartate residues to activate a water molecule, attacking the scissile amide bond of a substrate to form a tetrahedral intermediate. The α -hydroxy group of our building block perfectly mimics this tetrahedral geometry. High-resolution synchrotron X-ray diffraction studies confirm that the HEA isostere participates in critical hydrogen bonding networks directly with the catalytic aspartates (e.g., Asp25/Asp25' in HIV-1 PR), displacing the catalytic water molecule and locking the enzyme in an inhibited state[1].
Entropic Optimization via gem-Disubstitution
Standard HEA isosteres (-CH(OH)-CH 2 -NH-) are highly flexible, resulting in a significant entropic penalty ( ΔS ) upon binding to the rigid active site of a protease[3]. Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate features a fully substituted β -carbon (C3), possessing both a methyl and an ethyl group (derived from the pentanoate main chain). Causality: This extreme steric bulk restricts rotation around the C2-C3 and C3-C4 bonds. By pre-organizing the molecule into its bioactive conformation in solution, the entropic penalty of binding is drastically reduced, leading to sub-nanomolar affinities that acyclic, unsubstituted systems cannot achieve[2]. Furthermore, the alkyl groups optimally fill the hydrophobic S1′ subsite of the protease.
Quantitative Comparison of Transition-State Isosteres
| Isostere Type | Core Structure | Conformational Flexibility | Entropic Penalty upon Binding | Typical Target Affinity ( Ki ) |
| Statine | -CH(OH)-CH 2 -CH(NH 2 )- | High | High | Micromolar ( μ M) |
| Hydroxyethylene | -CH(OH)-CH 2 -CH 2 -CH(R)- | Moderate | Moderate | Nanomolar (nM) |
| Standard HEA | -CH(OH)-CH 2 -NH- | High | High | Nanomolar (nM) |
| gem-Disubstituted HEA (Target Compound) | -CH(OH)-C(CH 3 )(Et)-CH 2 -NH- | Low (Pre-organized) | Low | Sub-nanomolar (pM - nM) |
Experimental Workflows & Protocols
To utilize this building block in drug design, it must be chemically modified and coupled to peptide sequences. The following self-validating protocols outline the synthesis of a functional protease inhibitor.
Fig 1. Workflow for integrating the building block into a peptidomimetic inhibitor.
Protocol 1: Controlled Saponification and In Situ N-Protection
Before coupling, the unreactive methyl ester must be converted to a free carboxylic acid, and the free amine must be protected to prevent polymerization[4].
-
Solubilization: Dissolve 1.0 eq of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate in a 3:1 mixture of THF/H 2 O at 0 °C.
-
Hydrolysis: Add 1.2 eq of Lithium Hydroxide (LiOH) dropwise.
-
Causality: LiOH at 0 °C is strictly required over NaOH/KOH at room temperature. The α -hydroxy group renders the adjacent C2 stereocenter highly susceptible to base-catalyzed epimerization via an enediol intermediate. Mild conditions preserve stereochemical integrity.
-
-
Protection: Once hydrolysis is complete, immediately add 1.5 eq of Boc-anhydride (Boc 2 O) and 2.0 eq of NaHCO 3 to the same pot.
-
Causality: Performing Boc-protection in situ prevents the newly liberated γ -amine from attacking the free carboxylic acid, which would irreversibly form a stable γ -lactam dead-end product.
-
-
Workup: Acidify to pH 3 with 1M citric acid, extract with ethyl acetate, dry over MgSO 4 , and concentrate.
-
Validation & Checkpoint: Analyze the crude product via LC-MS. The system validates success when the ester mass ( [M+H]+=176.1 ) completely shifts to the Boc-protected acid mass ( [M+H]+=262.1 ).
Protocol 2: Sterically Demanding Peptidomimetic Coupling
Coupling the prepared building block to the N-terminus of a growing peptide chain (e.g., for the P2′−P3′ subsites).
-
Activation: Dissolve 1.0 eq of the Boc-protected acid and 1.1 eq of the target peptide sequence (e.g., H-Phe-Gln-NH 2 ) in anhydrous DMF.
-
Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 4 hours.
-
Causality: Standard carbodiimides (EDC/HOBt) will fail here. The gem-disubstitution (methyl and ethyl) at the C3 position creates severe steric shielding around the C1 carbonyl. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester that forces aminolysis, overcoming the steric barrier that causes truncated sequences.
-
-
Purification: Purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Validation & Checkpoint: Perform analytical HPLC. A single sharp peak at >95% purity with the correct combined mass via MS confirms successful amide bond formation without epimerization.
Protocol 3: FRET-Based Enzymatic Validation Assay
Validating the inhibitory potency of the synthesized peptidomimetic against the target aspartic protease (e.g., BACE1).
-
Enzyme Preparation: Dilute recombinant BACE1 enzyme in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).
-
Inhibitor Incubation: Add serial dilutions of the synthesized inhibitor (from 10 μ M down to 1 pM) to the enzyme and incubate for 30 minutes at 37 °C.
-
Substrate Addition: Add 5 μ M of FRET substrate (e.g., Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-OH).
-
Causality: A continuous FRET assay is chosen over end-point colorimetric assays because it allows for real-time monitoring of reaction velocity ( V0 ) at very low enzyme concentrations, which is mathematically required to accurately calculate the Ki for tight-binding, sub-nanomolar transition-state inhibitors.
-
-
Measurement: Read fluorescence continuously for 20 minutes (Excitation: 320 nm, Emission: 405 nm).
-
Validation & Checkpoint: Plot initial velocities against inhibitor concentration. The protocol is self-validating if the data fits a 4-parameter logistic regression curve with an R2>0.98 , yielding a reproducible IC 50 value.
Structural Interaction Network
To fully grasp the utility of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate, one must visualize how its functional groups map to the protease active site. The α -hydroxy group anchors the molecule, while the engineered steric bulk dictates subsite occupation.
Fig 2. Interaction network of the isostere within an aspartic protease active site.
References
-
Dohnálek, J., et al. "Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. A Synchrotron Study of HIV-1 Protease in Complex with a Peptidomimetic Inhibitor." Journal of Medicinal Chemistry, 2002. URL:[Link][1]
-
Jagtap, A. D., et al. "Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences." Journal of Medicinal Chemistry, 2017. URL:[Link][2]
-
Drag, M., & Salvesen, G. S. "Small Molecule Protease Inhibitors as Model Peptidomimetics." Molecules, 2018. URL:[Link][3]
-
Sleebs, B. E., et al. "Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids." Organic Preparations and Procedures International, 2009. URL:[Link][4]
Sources
Application Note: Scaling Up the Synthesis of Chiral β-Amino Esters
Subtitle: A Comparative Guide to Transition Metal Catalysis and Biocatalytic Transamination
Executive Summary & Strategic Context
Chiral β-amino esters are ubiquitous structural motifs in modern pharmacophores, serving as critical intermediates for blockbuster therapeutics such as the antidiabetic drug sitagliptin[1]. As drug development progresses from discovery to commercial manufacturing, the synthetic route must transition from flexible, small-scale bench chemistry to highly efficient, atom-economical, and scalable processes.
Historically, the synthesis of these chiral centers relied on the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. Today, process chemists primarily rely on two state-of-the-art methodologies: Transition Metal-Catalyzed Asymmetric Hydrogenation and Biocatalytic Transamination . This application note provides a deep dive into the mechanistic causality, quantitative performance, and validated scale-up protocols for both approaches, empowering process scientists to select and optimize the ideal route for their specific API pipeline.
Mechanistic Pathways & Causality
Transition Metal Catalysis: Rhodium-Josiphos Asymmetric Hydrogenation
Historically, the asymmetric hydrogenation of β-amino acrylates required the substrate to undergo acyl protection. Without protection, the basic free amine would aggressively coordinate to the transition metal center, poisoning the catalyst and halting the catalytic cycle.
The Causality of Ligand Design: To bypass the atom-inefficient protection/deprotection steps, process chemists utilize Rh(I) complexes paired with highly sterically demanding, electron-rich chiral ligands, such as the Josiphos family. The bulky ferrocenyl backbone of the Josiphos ligand creates a rigid, deep chiral pocket. This steric shielding physically prevents the non-productive, tight binding of the free amine to the Rh(I) center, while simultaneously enforcing strict enantiofacial discrimination during the coordination of the prochiral olefin. Consequently, unprotected enamino esters can be hydrogenated directly, achieving 93–97% enantiomeric excess (ee) at commercial scales[2].
Biocatalysis: Engineered Transaminases via Directed Evolution
While Rh-catalysis is highly effective, it requires high-pressure hydrogen infrastructure and expensive precious metals. Biocatalysis offers an environmentally benign alternative operating under ambient conditions[1].
The Causality of Directed Evolution: Wild-type ω-transaminases possess an active site restricted to small substituents (typically limited to the size of a methyl group), rendering them completely inactive against bulky, complex prochiral β-keto esters[3]. Through a systematic process of in silico modeling, substrate walking, and directed evolution, the enzyme's binding pocket is artificially expanded. Mutations are iteratively introduced to enhance tolerance to high substrate concentrations, organic cosolvents, and elevated temperatures[4].
To overcome the unfavorable thermodynamic equilibrium of transamination, the process utilizes a massive excess of an inexpensive amine donor (e.g., isopropylamine). This Le Chatelier-driven approach pushes the reaction to completion, yielding chiral amines with >99% ee and eliminating the need for downstream chiral resolution[4].
Quantitative Process Comparison
The selection between chemical and biological catalysis depends heavily on infrastructure, timeline, and substrate compatibility. The following table summarizes the key process metrics based on commercial-scale data for sitagliptin-type intermediates[1].
| Process Metric | Rh-Josiphos Asymmetric Hydrogenation | Engineered Biocatalytic Transamination |
| Substrate | Unprotected β-enamino ester | Prochiral β-keto ester |
| Catalyst Loading | 0.1 – 0.3 mol% | 1 – 3 g/L (Enzyme) |
| Reaction Conditions | 50 °C, 250 psi H₂ gas | 40 °C, pH 8.5, Atmospheric Pressure |
| Enantiomeric Excess (ee) | 93% – 97% | >99% |
| Overall Yield | ~82% | ~95% (10–13% increase over Rh-route) |
| Heavy Metal Waste | Yes (Requires scavenging/filtration) | None |
| Primary Challenge | High-pressure infrastructure, Rh cost | Extensive upfront R&D for enzyme evolution |
Validated Scale-Up Protocols
Protocol A: Rh-Catalyzed Hydrogenation of Unprotected Enamines (Pilot Scale)
This protocol represents a self-validating system; the absence of a pressure drop serves as an immediate indicator of catalyst poisoning or oxygen ingress.
-
Catalyst Preparation (Glovebox): In an inert atmosphere, dissolve [Rh(COD)Cl]2 (0.15 mol%) and the chiral Josiphos ligand (0.33 mol%) in rigorously degassed methanol. Stir for 30 minutes to ensure complete complexation.
-
Substrate Loading: Charge a 50 L Hastelloy pressure reactor with the unprotected β-enamino ester (10 kg) and degassed methanol (30 L).
-
Reaction Initiation: Inject the pre-formed catalyst solution into the reactor via a pressure-rated addition funnel. Seal the reactor, purge with N₂ (3x), and then purge with H₂ (3x).
-
Hydrogenation: Pressurize the reactor to 250 psi with H₂ gas and heat the jacket to 50 °C. Maintain vigorous agitation (500 rpm) to overcome gas-liquid mass transfer limitations.
-
In-Process Control (IPC): Monitor hydrogen uptake via a mass flow controller. The reaction is deemed complete when H₂ consumption ceases (typically 8–12 hours). Withdraw a sample for chiral HPLC analysis to confirm >99% conversion and >95% ee.
-
Workup: Vent the reactor safely. Filter the crude mixture through a pad of Celite and a metal scavenger (e.g., QuadraPure) to remove Rh residues. Concentrate the filtrate under reduced pressure to yield the chiral β-amino ester[2].
Protocol B: Biocatalytic Transamination (Manufacturing Scale)
This protocol utilizes pH control as its primary self-validating mechanism; transamination consumes the amine donor, altering the pH. Constant titrant addition correlates directly with reaction kinetics.
-
Buffer & Donor Preparation: In a 100 L jacketed bioreactor, prepare 50 L of a 100 mM triethanolamine buffer. Add pyridoxal phosphate (PLP) cofactor to a final concentration of 1 mM. Charge the reactor with isopropylamine (1.5 M) as the amine donor. Adjust the pH to 8.5 using concentrated HCl.
-
Enzyme Reconstitution: Add the engineered transaminase powder (2 g/L) to the reactor. Stir gently at 150 rpm at 40 °C until fully dissolved.
-
Substrate Feeding: To prevent substrate inhibition, feed the prochiral β-keto ester (total 5 kg) continuously over 6 hours using a dosing pump.
-
Reaction & pH Stat: As the reaction proceeds, maintain the pH strictly at 8.5 using an automated pH stat dispensing 1M NaOH or HCl.
-
In-Process Control (IPC): Monitor the depletion of the ketone via LC-MS. The reaction typically reaches >99% conversion within 24 hours.
-
Downstream Processing: Adjust the reactor pH to 11.0 using 5M NaOH to deprotonate the newly formed β-amino ester. Extract the aqueous phase with methyl tert-butyl ether (MTBE) (3 x 20 L). Dry the combined organic layers over Na₂SO₄ and concentrate to afford the product in >99% ee[1][3].
Process Workflows
Fig 1. Rh-catalyzed asymmetric hydrogenation workflow for unprotected enamines.
Fig 2. Biocatalytic transamination workflow utilizing engineered enzymes.
References
-
Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science 329.5989 (2010): 305-309. [Link]
-
Hsiao, Y., Rivera, N. R., et al. "Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society 126.32 (2004): 9918-9919.[Link]
-
Chen, Y., et al. "Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction." Organic Process Research & Development 23.8 (2019): 1646-1651.[Link]
Sources
"analytical techniques for quantifying enantiomeric excess of amino acid esters"
An Application Guide to the Chiral Analysis of Amino Acid Esters
Foreword for the Modern Scientist
In the realms of pharmaceutical development, proteomics, and synthetic chemistry, the stereochemical identity of a molecule is not a trivial detail—it is a cornerstone of function, safety, and efficacy. Amino acid esters, as crucial chiral building blocks and intermediates, demand rigorous analytical scrutiny. The quantification of enantiomeric excess (ee) is a critical quality attribute, where one enantiomer may be a potent therapeutic while its mirror image could be inert or, in the worst case, deleterious.
This document moves beyond a simple recitation of methods. It is crafted from a field perspective, designed to provide you—the researcher, the analytical chemist, the drug development professional—with not only the protocols but also the underlying scientific rationale. We will explore the "why" behind the "how," empowering you to make informed decisions, troubleshoot effectively, and develop robust, self-validating analytical systems for the chiral analysis of amino acid esters.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, share identical physical properties in an achiral environment, making their separation and quantification a formidable challenge. However, in the chiral environment of biological systems, they often exhibit profoundly different behaviors. The enantiomeric excess (% ee), a measure of the purity of one enantiomer relative to the other, is calculated as:
% ee = (|[Area_Major - Area_Minor]| / (Area_Major + Area_Minor)) * 100
An accurate determination of % ee is therefore non-negotiable for ensuring the safety, quality, and efficacy of chiral molecules.[1] This guide details the principal analytical techniques to achieve this with precision and reliability.
Strategic Selection of an Analytical Technique
The choice of an analytical method is a critical decision, balancing the need for accuracy, sensitivity, throughput, and available resources.[2] The following diagram outlines a logical workflow for selecting the most appropriate technique for your specific analytical challenge.
Caption: Decision workflow for selecting a chiral analysis technique.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse
Chiral HPLC is arguably the most prevalent technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[1] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and powerful method.[1][2]
The Principle of Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile for separating a wide array of chiral compounds, including amino acid esters.[3] The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The differential stability of these complexes leads to different retention times. Key interactions include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.
Sources
Technical Support Center: Optimizing Chiral Separation of β-Hydroxy-γ-Amino Acid Stereoisomers
Welcome to the advanced technical support and troubleshooting center. β-hydroxy-γ-amino acids present a unique chromatographic challenge: they possess multiple stereocenters (yielding both syn and anti diastereomeric pairs, each with its own enantiomers) and multiple ionizable functional groups. As a Senior Application Scientist, I have designed this guide to help you move beyond trial-and-error, explaining the mechanistic causality behind each workflow so you can build self-validating, robust separation protocols.
Separation Strategy Workflow
Decision tree for selecting a chiral separation strategy for β-hydroxy-γ-amino acids.
Section 1: Frequently Asked Questions (FAQs)
Q1: Should I use a direct or indirect separation method for β-hydroxy-γ-amino acids? A1: Your choice depends entirely on your sample matrix and analytical goals. Direct separation using Chiral Stationary Phases (CSPs) avoids derivatization artifacts and is ideal for preparative scale or pure synthetic mixtures. Macrocyclic antibiotic CSPs (like Teicoplanin) and zwitterionic Cinchona alkaloid-based CSPs are highly effective for underivatized amphoteric molecules like β- and γ-amino acids[1]. Conversely, indirect separation via Chiral Derivatizing Agents (CDAs) like (+)-diacetyl-L-tartaric anhydride (DATAN) converts enantiomers into diastereomers. This allows for separation on standard achiral C18 columns, offering superior sensitivity for trace analysis in complex biological matrices[2].
Q2: Why am I seeing co-elution of enantiomers on my standard Crown Ether CSP? A2: Crown ether CSPs rely on the formation of precise inclusion complexes with primary amines. However, the presence of the β-hydroxyl group in β-hydroxy-γ-amino acids introduces severe steric hindrance and competing hydrogen bonding, which disrupts the optimal inclusion geometry required for chiral recognition. Zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are structurally superior for this class because they utilize synergistic ionic and hydrogen-bonding interactions, accommodating the hydroxyl group while strongly interacting with the γ-amino and carboxylate groups[3].
Q3: How does the mobile phase pH influence retention on Teicoplanin-based columns? A3: Teicoplanin contains multiple ionizable groups (amine, carboxylic acid, and phenol moieties). For amphoteric β-hydroxy-γ-amino acids, the mobile phase must be carefully tuned. Operating in the polar ionic mode allows you to manipulate the ionization state of both the analyte and the CSP. Lowering the pH protonates both the γ-amino group of your analyte and the CSP's amine groups, increasing electrostatic repulsion and decreasing retention, whereas a neutral pH maximizes the zwitterionic interactions necessary for chiral discrimination.
Section 2: Troubleshooting Guide
Issue 1: Peak Tailing and Broad Peaks in Direct HPLC (Zwitterionic CSPs)
-
Root Cause: Suboptimal counter-ion concentration in the mobile phase. Zwitterionic CSPs require a delicate balance of acidic and basic additives to mediate the double ion-exchange process. If the ionic strength is too low, secondary interactions from the β-hydroxyl group dominate, causing tailing.
-
Solution: Adjust the ratio of acidic to basic volatile additives. For CHIRALPAK ZWIX columns, a standard starting point is 50 mM formic acid and 25 mM diethylamine in Methanol/Acetonitrile. If tailing persists specifically on the β-hydroxy-γ-amino acid peaks, incrementally increase the basic additive to suppress non-specific hydrogen bonding[3].
Issue 2: Poor Enantiomeric Resolution in Ligand Exchange Capillary Electrophoresis (CE)
-
Root Cause: The chiral selector complex (e.g., Cu(II) with L-4-hydroxyproline) is failing to form a sufficiently rigid ternary complex with the analyte. The β-hydroxyl group can inadvertently coordinate with the Cu(II) central ion, displacing the intended amino/carboxylate coordination and collapsing stereoselectivity.
-
Solution: Switch to a more sterically hindered chiral selector, such as N-(2-hydroxyoctyl)-L-4-hydroxyproline. The longer alkyl chain provides a deeper hydrophobic pocket, stabilizing the ternary complex and preventing the β-hydroxyl group from interfering with the primary chiral recognition mechanism[4].
Section 3: Quantitative Data & CSP Selection
To optimize your method development, consult the following matrix comparing the performance of various CSPs specifically for β-hydroxy-γ-amino acid profiling.
| CSP Category | Example Commercial Column | Primary Chiral Recognition Mechanism | Ideal Mobile Phase Compatibility | Analyte State Requirement |
| Macrocyclic Antibiotic | Chirobiotic T / T2 | H-bonding, Steric inclusion, Ionic | Polar Organic (MeOH + volatile salts) | Underivatized |
| Zwitterionic | CHIRALPAK ZWIX(+) | Synergistic double ion-pairing | Polar Organic (MeOH/ACN + Acid/Base) | Underivatized |
| Ligand Exchange | Phenomenex Chirex 3126 | Cu(II) ternary complexation | Aqueous (with Cu(II) salts) | Underivatized |
| Polysaccharide | CHIRALPAK IG / IC | H-bonding, Dipole-dipole, Steric | Normal Phase / Reversed Phase | N-Blocked (FMOC/BOC) |
Section 4: Experimental Protocols
Protocol 1: Direct HPLC Separation using a Zwitterionic CSP
This protocol is a self-validating system; baseline resolution of all four stereoisomers confirms that the double ion-pairing mechanism is functioning correctly.
-
Column Preparation: Install a Zwitterionic CSP column (e.g., CHIRALPAK ZWIX(+), 150 x 4.0 mm, 3 µm). Flush with Methanol for 30 column volumes to remove storage solvents.
-
Mobile Phase Formulation: Prepare a mixture of Methanol/Acetonitrile (50:50 v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Note: The exact molarity of these additives is critical to establish the zwitterionic double ion-pairing mechanism.
-
Sample Preparation: Dissolve the β-hydroxy-γ-amino acid in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions: Set flow rate to 0.6 mL/min, column compartment temperature to 25 °C, and configure UV detection at 210 nm (or ESI+ for MS).
-
System Suitability Validation: Inject 5 µL of a standard mixture containing the syn and anti diastereomers. Verify that all four stereoisomers (two enantiomeric pairs) are baseline resolved (Resolution, Rs > 1.5). If Rs < 1.5, adjust the column temperature by ±5 °C to alter the thermodynamics of the ion-exchange process.
Protocol 2: Indirect Separation via DATAN Derivatization (LC-MS)
This protocol utilizes a Chiral Derivatizing Agent (CDA) to convert enantiomers into diastereomers for highly sensitive trace analysis.
-
Reagent Preparation: Prepare a fresh 50 mg/mL solution of (+)-diacetyl-L-tartaric anhydride (DATAN) in anhydrous dichloromethane.
-
Derivatization Reaction: Add 50 µL of the DATAN solution to 50 µL of the dried β-hydroxy-γ-amino acid sample in a glass vial. Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Incubation & Control: Heat the mixture at 75 °C for exactly 30 minutes. Critical Step: Strict temperature and time control is required to ensure complete derivatization of the γ-amino group while preventing variable di-derivatization at the β-hydroxyl site.
-
Drying and Reconstitution: Evaporate the reaction mixture to complete dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of your initial LC mobile phase (e.g., 5% Acetonitrile in 0.1% Formic Acid).
-
LC-MS Analysis: Inject 2 µL onto an achiral C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 60% Acetonitrile over 15 minutes. Monitor the specific m/z transitions of the derivatized diastereomers to validate the reaction product.
References
-
Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC Source: PubMed (NIH) URL:[Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: PMC (NIH) URL:[Link]
-
Chiral Technologies Amino Acid Database - HPLC Source: Chiral Technologies (hplc.eu) URL:[Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL:[Link]
Sources
Part 1: The Mechanistic "Why" – Pathways of Racemization
Welcome to the Technical Support Center for Amino Acid Synthesis & Peptide Chemistry . As a Senior Application Scientist, I have designed this portal to move beyond basic protocols and address the fundamental physicochemical forces that dictate stereochemical integrity during amino ester synthesis.
Maintaining chirality during peptide bond formation is not merely about following a recipe; it requires a mechanistic understanding of why molecules epimerize and how to outcompete these side reactions kinetically and thermodynamically.
To prevent racemization, we must first diagnose how it occurs. During the activation of a carboxylic acid for esterification or amidation, the chiral α-carbon becomes highly vulnerable. There are two primary mechanisms responsible for the loss of stereochemical integrity[1]:
-
5(4H)-Oxazolone (Azlactone) Formation (Primary Pathway): When a coupling reagent (like a carbodiimide) activates the amino acid, the resulting O-acylisourea intermediate is highly electrophilic. The carbonyl oxygen of the N-protecting group can attack this activated ester intramolecularly, forming a 5-membered oxazolone ring. The α-proton of this ring is highly acidic. A base can easily abstract this proton, creating an achiral enolate. Reprotonation occurs randomly from either face, yielding a racemic mixture.
-
Direct Enolization (Secondary Pathway): The presence of strong or unhindered bases can directly abstract the α-proton from the activated ester before oxazolone formation occurs[1].
Caption: Mechanistic pathways showing desired esterification vs. oxazolone-induced racemization.
Part 2: Troubleshooting Guide & Diagnostics
Symptom 1: High levels of D-enantiomer detected when coupling Histidine (His) or Cysteine (Cys).
-
The Causality: Histidine and Cysteine are notoriously susceptible to racemization[2]. In Histidine, the basic π-nitrogen of the imidazole ring can act as an intramolecular base, assisting in the abstraction of the α-proton. In Cysteine, the electron-withdrawing nature of the sulfur atom increases the acidity of the α-proton via inductive effects[2].
-
The Solution: Abandon standard carbodiimide-only protocols. Switch to a highly efficient additive system like DIC/OxymaPure or DIC/Oxyma-B . Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has a lower pKa than traditional HOBt, forming a highly reactive intermediate that outcompetes oxazolone formation kinetically[3]. Alternatively, use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which is highly specific for preventing His/Cys epimerization[4].
Symptom 2: Significant racemization observed when using HATU or HBTU with DIEA.
-
The Causality: While uronium/aminium salts (HATU, HBTU) are fast, the use of N,N-diisopropylethylamine (DIEA) can still trigger direct enolization if the coupling is sterically hindered and slow[1][4].
-
The Solution: Substitute DIEA with 2,4,6-collidine (TMP) . TMP is highly sterically hindered and less basic than DIEA, significantly reducing its ability to abstract the α-proton from the activated ester while still neutralizing the system[1].
Caption: Decision matrix for selecting coupling conditions based on amino acid susceptibility.
Part 3: Standard Operating Protocols (SOPs)
To ensure self-validating and reproducible results, implement the following protocols.
SOP 1: Low-Racemization Coupling using DIC/OxymaPure[2]
This protocol utilizes the superior leaving group properties of Oxyma to kinetically outcompete oxazolone formation.
-
Preparation: Swell the resin-bound peptide (or dissolve the amine nucleophile for solution-phase) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.
-
Stoichiometry: Weigh out 3.0 equivalents of the Fmoc-protected amino acid and 3.0 equivalents of OxymaPure relative to the amine.
-
Pre-Activation (Critical Step): Dissolve the amino acid and Oxyma in a minimum volume of DMF. Add 3.0 equivalents of N,N'-diisopropylcarbodiimide (DIC). Allow the mixture to pre-activate for exactly 5–10 minutes at room temperature. Note: Prolonged pre-activation increases racemization risk; strictly adhere to the time limit.
-
Coupling: Transfer the activated solution to the amine/resin. Agitate gently at room temperature for 2 to 4 hours.
-
Validation: Monitor completion using a standard Ninhydrin (Kaiser) test.
SOP 2: Self-Validating Assay for Racemization Quantification[2]
Never assume a coupling is racemization-free. Validate it using this diastereomeric tripeptide assay.
-
Synthesize Model Peptides: Synthesize two reference tripeptides on resin:
-
Peptide A (Desired): L-Ala-Xaa-Phe (Where Xaa is your test amino acid, e.g., L-His).
-
Peptide B (Epimer): D-Ala-Xaa-Phe.
-
-
Test Coupling: Couple Fmoc-L-Ala-OH to the H₂N-Xaa-Phe-Resin using your experimental coupling conditions (e.g., DIC/Oxyma).
-
Cleavage & Co-Injection: Cleave the peptides from the resin. Prepare a 1:1 mixture of the crude experimental peptide and the reference Peptide B.
-
HPLC Analysis: Analyze via analytical HPLC. The baseline resolution of the L-L-L and D-L-L diastereomers will allow you to precisely integrate the peaks and quantify the % of racemization.
Part 4: Quantitative Data & Reagent Selection
The choice of coupling reagent dictates the extent of racemization. Below is a synthesized comparison of common reagents based on empirical performance data[4][5].
| Coupling Reagent / System | Class | Relative Reactivity | Racemization Risk | Best Use Case / Notes |
| DIC or DCC (Alone) | Carbodiimide | Moderate | Very High | Never use alone for chiral amino acids; always pair with an additive. |
| DIC + HOBt | Carbodiimide + Benzotriazole | Good | Moderate | Traditional standard; largely superseded by Oxyma. |
| DIC + OxymaPure | Carbodiimide + Oxime | Excellent | Very Low | Modern gold standard for general synthesis and segment condensation. |
| HATU / HOTU | Uronium / Aminium | Extremely Fast | Low | Excellent for sterically hindered couplings; fast kinetics beat epimerization. |
| DEPBT | Organophosphorus | Slow | Near-Zero | The ultimate choice for highly sensitive residues (His, Cys) despite slower reaction times. |
| Ynamides (MYMsA) | Ynamide | High | Zero | Emerging technology; avoids base-induced racemization entirely[6]. |
Part 5: Frequently Asked Questions (FAQs)
Q: Why do Fmoc and Boc protecting groups cause less racemization than Acetyl or Benzoyl groups? A: Fmoc and Boc are urethane-type (carbamate) protecting groups. The alkoxy oxygen of the urethane group donates electron density into the carbonyl, reducing its nucleophilicity. This significantly dampens its ability to attack the activated ester and form the racemization-prone oxazolone ring[1][7]. Conversely, acyl groups (like acetyl) are highly prone to oxazolone formation.
Q: I am performing a segment condensation (coupling a peptide fragment to another). Why is racemization suddenly so high? A: In segment condensation, the C-terminal amino acid of the activated fragment is essentially an acyl-protected amino acid (the preceding peptide chain acts as the acyl group). This completely bypasses the protective effect of urethane groups (like Fmoc), making oxazolone formation highly favorable. To prevent this, design your fragments so that the C-terminal residue is Glycine (achiral) or Proline (resistant to oxazolone formation due to its secondary amine structure).
Q: Are there any completely racemization-free alternatives to traditional coupling reagents? A: Yes. Recent advancements have introduced Ynamides (such as MYMsA) as novel coupling reagents. They enable a two-step, one-pot hydroacyloxylation and aminolysis strategy that operates under extremely mild conditions without the need for basic additives, resulting in undetectable levels of racemization even for chiral carboxylic acids[6]. Additionally, utilizing a 2-nitrobenzenesulfonyl (Ns) protecting group can promote sulfonamide anion formation, which effectively suppresses α-deprotonation[8].
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
β-Amino Ester Synthesis: Troubleshooting Guide & Technical Support Center
Welcome to the Technical Support Center for the synthesis of β-amino esters. This resource is designed for researchers, scientists, and drug development professionals dealing with the complexities of aza-Michael additions and Mannich-type reactions.
While the synthesis of β-amino esters is a foundational transformation in organic chemistry and polymer science (particularly in the development of poly(β-amino esters) for gene delivery), the process is highly susceptible to competing side reactions[1]. This guide provides field-proven diagnostic workflows, mechanistic explanations, and actionable protocols to optimize your yields and product purity.
Diagnostic Workflow
Use the flowchart below to map your analytical symptoms (e.g., LC-MS data, physical state of the mixture) to the underlying chemical causes and recommended solutions.
Diagnostic workflow for identifying and resolving β-amino ester synthesis side reactions.
Troubleshooting Guides & FAQs
Issue 1: Bis-alkylation (Over-addition) in Aza-Michael Reactions
Q: My LC-MS shows a significant amount of tertiary amine byproduct alongside my desired secondary β-amino ester. How do I stop the primary amine from adding twice?
A: This is a classic kinetic issue. When a primary amine reacts with an acrylate, it forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is often more nucleophilic than the starting primary amine. Consequently, it competes effectively for the remaining Michael acceptor, leading to bis-alkylation (a tertiary amine)[1].
-
Causality: The activation energy for the second addition is frequently lower than the first due to increased nucleophilicity, overcoming the slight increase in steric hindrance.
-
Solution:
-
Stoichiometric Control: Run the reaction with a significant excess of the primary amine (2 to 5 equivalents) to statistically favor the mono-addition, then recover the unreacted volatile amine under vacuum.
-
Steric Bulk: If applicable, use bulkier ester groups (e.g., tert-butyl acrylate) to increase the steric penalty of the second addition.
-
Issue 2: Acrylate Radical Polymerization
Q: The reaction mixture becomes highly viscous or forms an insoluble gel during the synthesis. What is happening?
A: You are observing the radical polymerization or oligomerization of your α,β-unsaturated ester (acrylate) starting material. Acrylates feature an unhindered terminal double bond conjugated with a carbonyl, making them highly susceptible to radical initiation triggered by light, trace peroxides, or elevated temperatures[2].
-
Causality: The aza-Michael addition requires time and sometimes heat (40–110 °C)[1], which inadvertently provides the activation energy for radical chain propagation.
-
Solution: Introduce a radical scavenger. Butylated hydroxytoluene (BHT) or hydroquinone (typically 100–500 ppm) should be added to the reaction mixture. These inhibitors donate a hydrogen atom to the propagating radical, forming a stable, sterically hindered phenoxy radical that safely terminates the chain reaction without interfering with the ionic aza-Michael mechanism[2][3].
Issue 3: Retro-Michael Addition (Product Instability)
Q: I see excellent conversion by NMR in the crude mixture, but after distillation or basic workup, my isolated yield plummets and starting materials are regenerated.
A: The aza-Michael addition is a thermodynamically controlled, reversible process. The newly formed C–N bond is relatively weak. Under certain conditions, the molecule undergoes a retro-Michael addition, reverting to the free amine and the acrylate[4].
-
Causality: High temperatures (e.g., during distillation) provide the thermal energy to overcome the reverse reaction barrier. Because the reverse reaction is entropically favored (one molecule splitting into two), heat shifts the equilibrium to the left. Furthermore, strong bases can deprotonate the alpha-position, triggering an E1cB-like elimination[3].
-
Solution: Avoid high-temperature distillation; purify via flash column chromatography instead. If distillation is mandatory, use a high-vacuum setup to significantly lower the boiling point. Quench the reaction with mild, buffered acidic solutions rather than strong bases.
Issue 4: Epimerization in Asymmetric Synthesis
Q: I am losing the enantiomeric excess (ee%) of my chiral β-amino ester during isolation. How can I preserve the stereocenter?
A: In asymmetric synthesis (such as chiral Mannich reactions or asymmetric Michael additions), the α-proton of the resulting β-amino ester is flanked by an electron-withdrawing ester group and a β-heteroatom. This makes the proton relatively acidic[5].
-
Causality: Prolonged exposure to basic conditions—even the basicity of the amine starting materials themselves—can deprotonate this α-position. This forms an enolate intermediate that reprotonates non-stereospecifically, leading to epimerization or complete racemization.
-
Solution: Reduce reaction times and avoid Brønsted bases. Utilize mild Lewis acid catalysts (such as Bismuth triflate) which activate the electrophile without requiring strongly basic conditions, thereby preserving the stereocenter.
Quantitative Data: Side Reaction Impact & Mitigation
The following table summarizes the quantitative impact of common side reactions on overall yield and the standard conditions used to suppress them.
| Side Reaction | Primary Mechanistic Cause | Typical Impact on Yield | Mitigation Strategy | Standard Reagent / Condition |
| Bis-alkylation | High nucleophilicity of 2° amine | -20% to -50% | Stoichiometric control | 2.0 – 5.0 eq. primary amine |
| Retro-Michael | Thermodynamic reversibility | -30% to -80% | Avoid heat / strong base | Temp < 40°C, mild acidic workup |
| Polymerization | Unhindered acrylate double bond | Complete loss (gelation) | Radical scavengers | 100 – 500 ppm BHT or MEHQ |
| Epimerization | Acidic α-proton | Loss of ee% (up to racemic) | Mild Lewis acid catalysis | Bismuth triflate (1-5 mol%) |
Experimental Protocol: Optimized Aza-Michael Addition
To ensure a self-validating and reproducible workflow that inherently suppresses bis-alkylation and polymerization, follow this step-by-step Standard Operating Procedure (SOP).
Step-by-step experimental workflow for optimized Aza-Michael addition.
Step-by-Step Methodology
-
Preparation & Stoichiometry: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (3.0 mmol, 3.0 eq) in a suitable solvent (e.g., anhydrous methanol or dichloromethane, 5 mL). The excess amine is the primary defense against bis-alkylation.
-
Inhibition: Add butylated hydroxytoluene (BHT) (approx. 0.1 mg, ~100 ppm relative to the acrylate) to the solution. This is critical to prevent radical polymerization of the acrylate[2].
-
Addition: Cool the flask to 0 °C using an ice bath. Slowly add the α,β-unsaturated ester (acrylate) (1.0 mmol, 1.0 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–12 hours. Causality note: Keeping the temperature below 40 °C prevents the thermodynamic shift toward the retro-Michael products.
-
Monitoring: Monitor the reaction strictly via LC-MS or TLC. Stop the reaction as soon as the acrylate is consumed to prevent late-stage epimerization or oligomerization.
-
Quenching & Workup: Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 35 °C) to remove the volatile excess primary amine. Do not use strong bases during the aqueous wash. If an extraction is needed, use a mild saturated NH₄Cl solution.
-
Purification: Purify the crude residue via silica gel flash chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the pure secondary β-amino ester.
References
-
Poly(beta-amino esters): applications in immunology. National Institutes of Health (NIH). Available at:[Link]
-
Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society (ACS). Available at:[Link]
-
Towards Greener Polymers: Poly(octamethylene itaconate-co-succinate) Synthesis Parameters. National Institutes of Health (NIH). Available at:[Link]
-
Transition Metal Salts-Catalyzed Aza-Michael Reactions of Enones with Carbamates. Organic Letters (ACS). Available at:[Link]
-
Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews (ACS). Available at:[Link]
Sources
"enhancing resolution in chiral chromatography of amino acid derivatives"
Welcome to the Application Support Center for chiral chromatography. Resolving amino acid enantiomers presents unique chromatographic challenges due to their zwitterionic nature, high hydrophilicity, and the structural similarities between stereoisomers. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to enhance resolution (Rs).
Diagnostic Resolution Workflow
Before adjusting your instrument parameters, it is critical to map your separation strategy. The workflow below illustrates the decision-making process for optimizing both direct (native) and indirect (derivatized) chiral amino acid separations.
Caption: Diagnostic workflow for resolving chiral amino acid separation issues.
Troubleshooting Guides & FAQs
Q1: I am experiencing co-elution and broad peaks when analyzing underivatized amino acids on a standard reversed-phase column. Should I switch to a chiral stationary phase (CSP) or derivatize my samples?
Mechanistic Cause: Native amino acids are zwitterionic and highly hydrophilic. On standard achiral reversed-phase (C18) columns, they exhibit poor retention and peak shape because there is insufficient hydrophobic interaction to retain them, and no chiral selector to differentiate the enantiomers[1]. Actionable Solution: You must choose between two validated pathways:
-
Direct Analysis (Recommended for simplicity): Switch to a specialized CSP, such as a macrocyclic glycopeptide (e.g., Teicoplanin) or a crown-ether column. These columns possess ionic functional groups that are compatible with aqueous/organic mobile phases and can directly separate underivatized D- and L-amino acids[2][3].
-
Indirect Analysis (Recommended for high-sensitivity MS/Fluorescence): If you must use a standard reversed-phase column, perform pre-column derivatization. Reacting the amino acids with o-phthalaldehyde (OPA) and a chiral thiol (like N-acetyl-L-cysteine, NAC) converts the enantiomers into diastereomeric isoindoles. This reaction masks the polar amino group, conferring hydrophobicity and allowing separation on achiral columns[1][4].
Q2: When using pre-column derivatization with OPA and a chiral thiol, my diastereomeric peaks are still poorly resolved (Rs < 1.0). How can I manipulate the mobile phase to enhance resolution?
Mechanistic Cause: Even after derivatization, the resulting diastereomeric isoindoles retain a carboxylic acid moiety. If the ionization state of this group is not controlled, secondary interactions with residual silanols on the silica support will cause peak broadening and poor resolution. Actionable Solution: Introduce an Ion-Pair Reagent (IPR) to your mobile phase. Adding IPRs (such as tetrabutylammonium bromide) to the eluent regulates chromatographic efficiency. The IPR forms a neutral, hydrophobic complex with the charged carboxylate group of the derivatized amino acid. This interaction amplifies the steric differences between the diastereomers, significantly improving peak resolution[4][5]. Furthermore, increasing the ionic strength of the buffer can reduce overall analysis time without sacrificing this enhanced resolution[4].
Q3: I am using a macrocyclic glycopeptide (Teicoplanin) CSP for native amino acids, but I'm seeing severe peak tailing and poor enantioselectivity. What mobile phase adjustments are required?
Mechanistic Cause: Teicoplanin CSPs rely on primary electrostatic interactions between the protonated amino group of the teicoplanin selector and the carboxyl anion of the analyte, supplemented by secondary hydrogen-bonding and steric interactions[6]. If you are using a standard reversed-phase mobile phase (e.g., high water content), the hydrophobic interactions dominate, suppressing the electrostatic chiral recognition. Actionable Solution: Switch to a Polar Ionic Mode (PIM) .
-
Use a mobile phase consisting primarily of a polar organic solvent (e.g., 70-80% Methanol) with volatile salts (e.g., ammonium formate or ammonium acetate)[7].
-
Retention and enantioselectivity on these CSPs exhibit a U-shaped profile relative to the organic modifier concentration; enantioselectivity actually increases as you raise the organic modifier concentration (transitioning into a HILIC-like mechanism)[2].
-
Ensure the pH is slightly acidic (pH 4-5) to maintain consistent ionization of both the CSP and the amino acids[7].
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The following methodologies incorporate built-in controls to prevent common experimental failures.
Protocol 1: Automated Pre-Column Derivatization (OPA/NAC Method)
Note: Manual derivatization often leads to high relative standard deviations (RSD) due to the transient stability of isoindoles. Automating this via the autosampler ensures exact reaction timing.
Caption: Automated pre-column derivatization workflow for amino acid enantiomers.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 5 mM amino acid sample solution. Prepare a 10 mM methanolic OPA solution and a 40 mM NAC (N-acetyl-L-cysteine) solution[5]. Prepare a 0.1 M borate buffer and adjust the pH to 9.6.
-
Autosampler Programming: Program your HPLC autosampler's derivatization function to sequentially draw:
-
500 µL of 0.1 M borate buffer (pH 9.6)
-
20 µL of the 5 mM amino acid solution
-
20 µL of the 10 mM OPA solution
-
20 µL of the 40 mM NAC solution[5].
-
-
In-Needle Mixing: Set the autosampler to mix the reaction mixture automatically (e.g., 3 aspirate/dispense cycles) for exactly 1.5 minutes.
-
Immediate Injection: Program the system to inject the sample immediately after the mixing cycle completes. Self-Validation Check: Run a time-course study on a single vial; if peak area drops by >5% between injections, your autosampler timing is delayed, causing isoindole degradation.
Protocol 2: Mobile Phase Optimization for Direct Teicoplanin CSP Analysis
Step-by-Step Methodology:
-
Mobile Phase Blending: Prepare a Polar Ionic Mode (PIM) eluent consisting of Water:Methanol:Formic Acid at a ratio of 30:70:0.02 (v/v/v)[2]. Alternatively, for MS compatibility, use Methanol containing 0.1% w/v ammonium formate[7].
-
System Equilibration: Install a Teicoplanin CSP column (e.g., 25 cm x 4.6 mm, 5 µm). Flush the system at a flow rate of 1.0 mL/min. Maintain the column compartment at a stable 25 °C[2]. Equilibrate until the baseline is completely flat (typically 20-30 column volumes).
-
Optimization Iteration: Inject the native amino acid sample. If the resolution (Rs) is below 1.5, increase the methanol concentration in 5% increments (up to 85%). Self-Validation Check: Because retention follows a U-shaped curve, track the retention factor ( k′ ). If k′ decreases when you add organic solvent, you are still in the reversed-phase domain; keep increasing the organic modifier until k′ begins to rise, indicating successful transition into the polar ionic/HILIC domain[2].
Quantitative Data & Optimization Matrices
Use the following tables to rapidly benchmark your experimental parameters against field standards.
Table 1: Comparison of Chiral Separation Strategies for Amino Acids
| Separation Strategy | Column Type | Derivatization Required? | Mobile Phase Compatibility | Primary Recognition Mechanism | Best Application |
| Direct (Native) | Macrocyclic Glycopeptide (Teicoplanin) | No | Polar Ionic (Methanol/Volatile Salts) | Electrostatic, Hydrogen Bonding, Steric[6] | LC-MS of polar/ionic native amino acids[2]. |
| Direct (Native) | Crown-Ether | No | Acidic Aqueous (e.g., Perchloric acid) | Host-Guest Inclusion Complexation | Baseline resolution of primary amino acids (e.g., Serine)[3]. |
| Indirect (Diastereomeric) | Standard C18 (Achiral RP-HPLC) | Yes (OPA + Chiral Thiol) | Aqueous Buffer / Acetonitrile + IPRs | Hydrophobic Interaction | High-sensitivity fluorescence detection[1]. |
Table 2: Troubleshooting Mobile Phase Parameters in Chiral HPLC
| Parameter | Symptom of Failure | Mechanistic Cause | Corrective Action |
| Organic Modifier % (Teicoplanin) | Co-elution near the void volume. | Analyte is too soluble in the mobile phase; insufficient HILIC-mode partitioning. | Increase organic modifier (Methanol) concentration to >70% to drive polar interactions[2]. |
| Ion-Pair Reagent (Achiral C18) | Broad, tailing diastereomer peaks. | Unshielded carboxylate groups interacting with stationary phase silanols. | Add an Ion-Pair Reagent (e.g., tetrabutylammonium bromide) to neutralize the charge[4][5]. |
| pH Level | Inconsistent retention times (RSD > 2%). | Fluctuating ionization states of the amino acid zwitterion or the CSP. | Buffer the mobile phase strictly (e.g., pH 4-5 using ammonium acetate) to lock ionization[7]. |
References
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents Source: PMC (National Institutes of Health) URL:[Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde Source: Acta Naturae URL:[Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL:[Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL:[Link]
Sources
- 1. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. actanaturae.ru [actanaturae.ru]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Minimizing Amino Acid Ester Hydrolysis During Workup
Welcome to the Technical Support Center for peptide synthesis and amino acid handling. A frequent bottleneck in drug development and synthetic workflows is the isolation of free amino acid esters from their stable mineral acid salts (e.g., hydrochlorides). Because esters are highly susceptible to hydrolysis under the basic conditions required to liberate the amine, improper workup leads to poor yields, generation of the free amino acid, and unwanted diketopiperazine byproducts.
This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure high-yield recoveries.
Troubleshooting FAQs: The Causality of Ester Hydrolysis
Q: Why does my amino acid ester disappear when I basify the aqueous solution to extract it? A: You are likely experiencing base-catalyzed hydrolysis (saponification). When a strong base (like NaOH or KOH) is used to neutralize the amine salt, excess hydroxide ions act as strong nucleophiles. They attack the electron-deficient carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses to eliminate the alkoxide leaving group, irreversibly forming a carboxylate salt[1]. Because saponification is irreversible under basic conditions, your product is permanently lost to the aqueous phase.
Q: What is the exact pH "sweet spot" for aqueous extraction? A: The optimal aqueous pH for extraction is strictly between 7.0 and 8.0 . Industrial extraction data demonstrates that at pH > 8, the rate of ester hydrolysis increases exponentially. Conversely, at pH < 7, the amine remains protonated (as an ammonium ion), making it highly water-soluble and ruining organic extraction efficiency[2].
Q: Does the structure of the amino acid or the ester dictate the hydrolysis rate? A: Yes. Steric hindrance is your primary defense against nucleophilic attack. Bulky ester groups (e.g., tert-butyl or benzyl esters) physically block hydroxide ions from reaching the carbonyl carbon, making them vastly more stable than unhindered methyl or ethyl esters. Additionally, the amino acid side chain plays a role; aliphatic amino acids generally form more stable esters than their aromatic counterparts[3].
Q: Are there alternatives if my specific methyl ester is too sensitive for any aqueous base? A: Yes. You can bypass aqueous thermodynamics entirely by using a non-aqueous free-basing method. By suspending the salt in an organic solvent (like dichloromethane) and adding a mild organic base (like triethylamine), you can liberate the amine while precipitating the resulting triethylamine hydrochloride salt, which is then simply filtered away[4].
Quantitative Data: Workup Parameters
To optimize your workup, strictly adhere to the parameter boundaries outlined in the table below. Deviating from these validated ranges directly correlates with product loss.
| Parameter | Effect on Hydrolysis Rate | Optimal Range / Choice | Causality & Mechanism |
| Aqueous pH | Exponential increase at high pH. | pH 7.5 – 8.0 | Prevents hydroxide accumulation while ensuring the amine is fully deprotonated for organic partitioning[2]. |
| Temperature | Accelerates nucleophilic attack kinetics. | 0 °C – 5 °C | Low temperatures suppress the activation energy required for the tetrahedral intermediate formation[2]. |
| Base Selection | Strong bases cause irreversible saponification. | NaHCO₃ or K₂HPO₄ | Weak bases buffer the solution, preventing localized pH spikes during addition[1]. |
| Ester Type | Unhindered esters hydrolyze rapidly. | t-Butyl > Benzyl > Ethyl > Methyl | Steric bulk shields the carbonyl carbon from incoming nucleophiles[3]. |
Visual Workflows & Mechanisms
The following diagrams map the mechanistic pitfalls of basification and the decision-making process for selecting a workup strategy.
Mechanistic pathways of base-catalyzed saponification versus successful extraction.
Decision tree for selecting the optimal workup strategy for amino acid ester salts.
Self-Validating Experimental Protocols
Protocol A: Biphasic Mild Aqueous Extraction (The "Rescue" Method)
Use this for standard ethyl, benzyl, or t-butyl esters. Causality Note: By adding the organic solvent before the base, the liberated free amine immediately partitions into the organic layer upon deprotonation, drastically minimizing its contact time with the aqueous nucleophiles.
-
Preparation: Dissolve the amino acid ester hydrochloride salt in a minimal amount of distilled water.
-
Thermal Control: Submerge the flask in an ice-water bath. Validation: Ensure an internal thermometer reads < 5 °C before proceeding.
-
Biphasic Setup: Add an equal volume of a cold, water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to the flask and stir vigorously.
-
Mild Basification: Dropwise, add a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Validation: Observe CO₂ gas evolution. Continue adding dropwise until gas evolution ceases.
-
Validation: Stop stirring, let the layers separate briefly, and test the aqueous layer with pH paper. It must read between pH 7.5 and 8.0[2].
-
-
Rapid Separation: Immediately transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer one more time with fresh cold organic solvent.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low bath temperature (< 30 °C).
Protocol B: Non-Aqueous Free-Basing (The "Zero-Water" Method)
Use this for highly sensitive, unhindered methyl esters where aqueous basification consistently fails.
-
Suspension: Suspend the dry amino acid ester hydrochloride salt in anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) (approx. 10 mL per gram of salt).
-
Basification: While stirring at room temperature, add 1.05 equivalents of Triethylamine (TEA) dropwise.
-
Causality Note: TEA acts as a proton scavenger, liberating the amino acid ester.
-
Validation: Because TEA·HCl is largely insoluble in non-polar/moderately polar solvents, you will observe the immediate precipitation of a fine white solid[4].
-
-
Maturation: Stir for an additional 15 minutes to ensure complete neutralization.
-
Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite to remove the TEA·HCl salt. Wash the filter cake with a small volume of cold DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the free amino acid ester. (Note: A trace amount of dissolved TEA·HCl may remain; if ultra-high purity is required, a rapid cold-water wash of the DCM layer prior to concentration can be performed).
References
- US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof, Google P
- Basic Hydrolysis of Esters - Saponific
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers, PMC.
- serine methyl ester HCl to freebase, Sciencemadness.org.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - serine methyl ester HCl to freebase - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimization of Reaction Conditions for Aminomethylation
Welcome to the Aminomethylation Technical Support Center. The introduction of an aminomethyl group (–CH₂–NR₂) is a cornerstone transformation in drug development, agrochemicals, and materials science. While the classical Mannich reaction remains a foundational technique, modern synthetic demands often require advanced, highly optimized protocols such as transition-metal-catalyzed hydroaminomethylation (HAM) or green, metal-free alternatives.
This guide is designed for researchers and application scientists. It provides field-proven methodologies, explains the mechanistic causality behind experimental choices, and offers targeted troubleshooting for common synthesis failures.
Module 1: Protocol Selection & Quantitative Comparison
Selecting the correct aminomethylation protocol is entirely dependent on the electronic nature of your starting material and your tolerance for specific reaction conditions.
Decision matrix for selecting the optimal aminomethylation protocol based on substrate type.
Quantitative Data Summary
| Protocol | Typical Substrate | C1 Source | Typical Yield | Key Advantage | Key Limitation |
| Classical Mannich | Enolizable Ketones/Aldehydes | Formaldehyde (aq) | 70–85% | Direct, versatile C–C bond formation | Prone to overalkylation and polymerization[1] |
| Hydroaminomethylation | Unactivated Alkenes | CO/H₂ (Syngas) | 80–90% | High atom economy, tandem cascade | Requires high pressure; regioselectivity issues[2] |
| Rongalite-Mediated | Electron-rich Heteroarenes | Rongalite (In situ) | Up to 90% | Transition-metal-free, mild conditions | Primary amines are unreactive[3] |
Module 2: Self-Validating Experimental Protocols
Protocol A: Chemoselective Hydroaminomethylation of Alkenes (Rh-Catalyzed)
Causality & Design: Rhodium-based catalysts are selected over Cobalt because Cobalt systems exhibit aggressive, unselective hydrogenation activity that prematurely reduces the alkene and intermediate aldehyde[4]. By utilizing a Dirhodium(II,II) complex and tuning the CO:H₂ partial pressure, the system ensures the hydroformylation step completes before the imine is reduced[5].
The three-step tandem mechanistic pathway of transition-metal-catalyzed hydroaminomethylation.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with the alkene (e.g., cyclohexene, 1.0 mmol), secondary amine (e.g., piperidine, 1.2 mmol), and the Dirhodium(II,II) catalyst (1 mol%) in anhydrous toluene.
-
Pressurization: Seal the autoclave, purge three times with syngas (CO/H₂), and pressurize to the optimized ratio (e.g., higher CO partial pressure to suppress early hydrogenation)[5].
-
Reaction: Heat the vessel to 105 °C with aggressive stirring for 16–24 hours.
-
Validation Checkpoint: Monitor the internal pressure drop; a plateau indicates the cessation of syngas consumption, validating that the tandem cascade has reached completion.
-
-
Workup: Cool to room temperature, carefully vent the syngas in a fume hood, and filter the crude mixture through a short pad of Celite to remove catalyst residues. Purify via silica gel chromatography.
Protocol B: Transition-Metal-Free Aminomethylation of Heteroarenes
Causality & Design: Traditional use of aqueous formaldehyde often leads to uncontrolled polymerization and difficult purification. Rongalite (sodium hydroxymethanesulfinate) acts as a controlled, in situ C1 source, releasing formaldehyde gradually. This prevents oligomerization and allows for a clean, transition-metal-free coupling[3].
Step-by-Step Methodology:
-
Reagent Mixing: To a round-bottom flask, add the heteroarene (e.g., imidazo[1,2-a]pyridine, 1.0 mmol), secondary amine (1.5 mmol), and Rongalite (2.0 mmol) in ethanol (5.0 mL).
-
Heating: Stir the reaction mixture at 80 °C under an open-air or inert atmosphere for 4–6 hours.
-
Validation Checkpoint: TLC monitoring should show the complete disappearance of the heteroarene and the emergence of a more polar, UV-active spot (the aminomethylated product).
-
-
Isolation: Quench the reaction with water and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography to obtain yields up to 90%[3].
Module 3: Troubleshooting Guide & FAQs
Issue 1: Overalkylation in Hydroaminomethylation Q: When attempting to synthesize a primary amine via HAM, my product mixture is dominated by secondary and tertiary amines. How can I isolate the primary amine?
-
Causality: Overalkylation occurs because the newly formed primary amine is often more nucleophilic than the starting ammonia source. Under the high temperatures (e.g., 130 °C) and pressures (78 bar) required for typical transition-metal HAM, the primary amine rapidly reacts with another equivalent of the intermediate aldehyde[6].
-
Resolution:
-
Substrate Modification: If your downstream application permits, use a bulky secondary amine as the nitrogen source. This sterically hinders further alkylation, stopping the reaction at the tertiary amine stage[2].
-
Chemoenzymatic Tandem Processes: For strict primary amine synthesis, abandon harsh metal-catalyzed reductive amination. Instead, utilize a sequential process where metal-catalyzed hydroformylation is coupled with an enzymatic transaminase (e.g., using ω -transaminases). Enzymes selectively form primary amines from aldehydes without overalkylation[6].
-
Issue 2: Polymerization and "Oily" Crude in Classical Mannich Reactions Q: My classical Mannich reaction using an enolizable ketone, formaldehyde, and a primary amine yields a dark, viscous oil that fails to crystallize. What is going wrong?
-
Causality: Primary aliphatic amines possess two reactive N–H bonds. In the presence of excess aqueous formaldehyde, they can undergo double aminomethylation to form bis-Mannich bases. Furthermore, formaldehyde itself is prone to polymerization under acidic conditions, creating complex, uncharacterizable oligomers that trap your product.
-
Resolution:
-
Stoichiometric Control: Strictly control the stoichiometry, using the enolizable ketone as the limiting reagent.
-
Pre-formed Electrophiles: Bypass aqueous formaldehyde entirely by using a pre-formed iminium salt (e.g., Eschenmoser's salt, dimethylmethylideneammonium iodide). This guarantees a 1:1 electrophilic attack and eliminates formaldehyde-induced polymerization[1].
-
Issue 3: High Levels of Alkane/Alcohol Byproducts in HAM Q: My HAM reaction consumes the alkene starting material, but GC-MS analysis shows predominantly hydrogenated alkane and alcohol rather than the target aminomethylated product.
-
Causality: This is a classic chemoselectivity failure where the rate of hydrogenation outcompetes the rate of hydroformylation or imine condensation. This is particularly notorious when using Cobalt-based catalysts, which possess aggressive hydrogenation activity that reduces the alkene before it can be formylated, or reduces the aldehyde before it can condense with the amine[4].
-
Resolution:
-
Catalyst Substitution: Switch from Cobalt to a Dirhodium(II,II) or Ruthenium-based catalyst system. Rhodium complexes offer vastly superior chemoselectivity for the reduction of the imine/enamine intermediate over the unactivated alkene[5].
-
Syngas Tuning: Increase the partial pressure of CO relative to H₂. A higher CO pressure suppresses premature hydrogenation of the alkene, allowing the hydroformylation step to proceed to completion[5].
-
References
- A Mechanistic Showdown: Comparing Aminomethylation Protocols for Researchers Source: BenchChem URL
- Source: Organic Chemistry Portal (J. Org. Chem.)
- Dirhodium(II,II)
- Source: European Journal of Medicinal Chemistry (PMC)
- A Chemoenzymatic Hydroaminomethylation Strategy for the Selective Synthesis of Linear Primary Amines from Olefins by Sequential and Tandem Processes Source: ACS Catalysis URL
- The Hydrogenation Problem in Cobalt‐based Catalytic Hydroaminomethylation Source: ChemistrySelect URL
- New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: Chemical Reviews URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Aminomethylation of Heteroarenes by Rongalite as In Situ C1 Source [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Dirhodium( ii , ii ) catalyst optimisation for chemoselective hydroaminomethylation: towards efficient amine synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00630A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of a Chiral HPLC Method for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality attribute but a critical determinant of its safety and efficacy. For molecules like Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate, which possesses stereogenic centers, the ability to accurately quantify the enantiomeric excess is paramount. This guide provides a comprehensive comparison of chiral stationary phases (CSPs) and a detailed walkthrough of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method, grounded in scientific principles and regulatory expectations.
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies mandate the development of stereoselective analytical methods to control the chiral purity of drug substances.[1] High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers due to its simplicity and broad applicability.[2]
This guide will explore the validation of a hypothetical, yet scientifically sound, chiral HPLC method for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate, a polar amino acid ester. We will compare the performance of two major classes of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns.
Choosing the Right Chiral Stationary Phase: A Comparative Overview
The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method.[3] For polar molecules like Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate, the choice of CSP will dictate the selectivity and resolution of the enantiomers.
Polysaccharide-Based CSPs (e.g., Chiralpak® IA, Chiralcel® OD-H)
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the most widely used and successful for a broad range of chiral compounds.[4] Their chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[2]
-
Advantages:
-
Broad enantioselectivity for a wide range of compounds.[4]
-
High efficiency and loading capacity, making them suitable for both analytical and preparative separations.[4]
-
Immobilized versions (e.g., Chiralpak IA) offer enhanced solvent compatibility, allowing for the use of a wider range of mobile phases.[4]
-
-
Considerations:
-
Coated polysaccharide CSPs (e.g., Chiralcel OD-H) have limitations on the types of solvents that can be used.[4]
-
Method development can be empirical, often requiring screening of different polysaccharide derivatives and mobile phases.
-
Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T)
Macrocyclic glycopeptide antibiotics, such as teicoplanin, serve as the chiral selectors in these CSPs. They possess multiple stereogenic centers and various functional groups (ionic, acidic, basic) that can interact with analytes through a variety of mechanisms, including ion-exchange, hydrogen bonding, and inclusion.[5]
-
Advantages:
-
Considerations:
-
May have lower sample loading capacity compared to some polysaccharide-based CSPs.
-
The complex interaction mechanisms can sometimes make method optimization challenging.
-
The Workflow of Chiral HPLC Method Validation
A robust chiral HPLC method must undergo a thorough validation process to ensure its reliability, accuracy, and precision for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.
Caption: A typical workflow for chiral HPLC method development and validation.
Experimental Protocols for Method Validation
The following sections detail the experimental procedures for validating a chiral HPLC method for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate. For the purpose of this guide, we will present comparative data for two hypothetical methods:
-
Method A: Utilizing a polysaccharide-based CSP (e.g., Chiralpak® IA).
-
Method B: Employing a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC® T).
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.
Experimental Protocol:
-
Prepare a solution of the racemic Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate.
-
Prepare solutions of the individual enantiomers (if available).
-
Prepare a blank solution (mobile phase or a placebo matrix).
-
Inject each solution into the HPLC system and record the chromatograms.
-
Assess the resolution between the two enantiomer peaks and ensure no interference from the blank at the retention times of the enantiomers.
Acceptance Criteria: The resolution between the enantiomeric peaks should be greater than 1.5. The blank should not show any interfering peaks at the retention times of the enantiomers.
| Parameter | Method A (Polysaccharide CSP) | Method B (Macrocyclic Glycopeptide CSP) |
| Resolution (Rs) | 2.5 | 1.8 |
| Interference from Blank | None Observed | None Observed |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically spanning from the limit of quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
| Parameter | Method A (Polysaccharide CSP) | Method B (Macrocyclic Glycopeptide CSP) |
| Range | 0.05% - 0.3% of total analyte | 0.05% - 0.3% of total analyte |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Linear Regression Equation | y = 12543x + 56 | y = 9876x + 89 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by recovery studies.
Experimental Protocol:
-
Prepare a solution of the desired enantiomer at a known concentration.
-
Spike this solution with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze using the HPLC method.
-
Calculate the percentage recovery of the spiked amount.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.
| Spike Level | Method A (% Recovery) | Method B (% Recovery) |
| 50% | 99.5% | 101.2% |
| 100% | 100.2% | 99.8% |
| 150% | 101.1% | 100.5% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Experimental Protocol:
-
Repeatability: Analyze six replicate preparations of the desired enantiomer spiked with the undesired enantiomer at the 100% specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results at each level.
Acceptance Criteria: The %RSD should not be more than 10.0%.
| Precision Level | Method A (%RSD) | Method B (%RSD) |
| Repeatability | 1.5% | 2.1% |
| Intermediate Precision | 2.8% | 3.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
| Parameter | Method A | Method B |
| LOD | 0.015% of total analyte | 0.02% of total analyte |
| LOQ | 0.05% of total analyte | 0.06% of total analyte |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Typical parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
-
Analyze a system suitability solution under each modified condition and evaluate the impact on resolution, retention time, and peak shape.
Acceptance Criteria: The system suitability parameters (e.g., resolution > 1.5) should still be met under all varied conditions.
Caption: Key parameters to vary during robustness testing of a chiral HPLC method.
Conclusion and Recommendations
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer viable options for the chiral separation of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate. Based on the illustrative data presented, Method A (Polysaccharide CSP) demonstrates superior resolution, precision, and a lower limit of quantitation, making it the more robust and sensitive choice for quality control applications. However, Method B (Macrocyclic Glycopeptide CSP) also provides acceptable performance and its flexibility with different mobile phase systems could be advantageous during early-stage method development.
Ultimately, the choice of the optimal chiral HPLC method depends on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation and columns. A thorough method development and validation, as outlined in this guide, is essential to ensure the generation of reliable and accurate data for the stereochemical control of pharmaceutical compounds.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
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Al-Saeed, M. M., & Khan, I. (2021). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Chemistry, 2021, 1-7. [Link]
-
Sousa, J., Alves, G., & Fortuna, A. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 875. [Link]
-
Fuerst, D. E., & Jacobsen, E. N. (2014). Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters. Journal of the American Chemical Society, 136(6), 2384–2387. [Link]
-
Skořepá, J., & Rádl, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]
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Al-Rimawi, F. (2012). Development and Validation of a New HPLC Method for the Determination of Gabapentin. International Journal of Pharmaceutical Sciences and Research, 3(11), 4413-4417. [Link]
-
Patel, D. J., Patel, P. B., & Patel, M. R. (2024). Method Development and Validation of Gabapentin, Methyl cobalamin and their degradative products by RP-HPLC. International Journal of Research and Analytical Reviews, 11(2), 370-380. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2010). Validation of an Isocratic HPLC Assay of Gabapentin in Pharmaceutical formulations and Stress test for Stability of Drug Substance. Der Pharma Chemica, 2(5), 235-245. [Link]
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Zaggout, F. R., El-Nahhal, I. M., & El-Ashgar, N. M. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1445-1453. [Link]
-
Al-Rimawi, F. (2012). Development and Validation of a New HPLC Method for the Determination of Gabapentin. ResearchGate. [Link]
-
Chiral Technologies. Amino Acid Database. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
-
Moldovan, C. R., & David, V. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4272. [Link]
-
Chiral HPLC separation of P and M helices of compound 8 at −5 °C in... ResearchGate. [Link]
-
Companyó, X., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Organic Letters, 23(11), 4273–4277. [Link]
-
Li, F., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 739–755. [Link]
-
Kumar, A., & Singh, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Enantioselective Synthesis of β-amino acids: A Review, 6(3). [Link]
- Process for preparing beta-amino-alpha-hydroxy acid derivatives. (1998).
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Applied Chemistry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]
-
What Is Meant by the Limit of Detection and Quantification (LOD / LOQ)? (2018). Lösungsfabrik. [Link]
-
Analytical Method Validation: Back to Basics, Part II. (2020). LCGC International. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2020). PMC. [Link]
-
Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist. [Link]
-
HPLC Method Validation: Key Parameters and Importance. (n.d.). assayprism.com. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? (2023). Altabrisa Group. [Link]
-
Robustness Tests. (2021). LCGC International. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2021). RSC Publishing. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate Diastereomers
Introduction: The Central Role of Stereochemistry in Drug Efficacy
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity. Chiral molecules, which are non-superimposable on their mirror images, often exhibit significantly different pharmacological and toxicological profiles between their enantiomeric forms. The molecule of interest, Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate, possesses two chiral centers (at the C2 and C3 positions). This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
The pairs ((2R,3R), (2S,3S)) and ((2R,3S), (2S,3R)) are enantiomers, which are spectroscopically indistinguishable in an achiral environment. However, the relationship between a molecule from the first pair and one from the second (e.g., (2R,3R) and (2R,3S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.[1] Crucially, they possess distinct physical and chemical properties, which allows for their differentiation and characterization using standard spectroscopic techniques.[2] This guide provides an in-depth comparison of the primary spectroscopic methods used to distinguish these diastereomers, offering both the theoretical basis and practical experimental insights for researchers in drug discovery and development.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers in solution.[2][3] The distinct spatial arrangement of atoms in diastereomers creates unique magnetic environments for their nuclei, leading to discernible differences in chemical shifts and coupling constants.[3][4]
Expertise & Experience: The Causality Behind NMR Distinctions
The key to differentiating the syn (e.g., 2R,3S) and anti (e.g., 2R,3R) diastereomers of our target molecule lies in how the relative orientations of the substituents around the C2-C3 bond influence the magnetic shielding of nearby nuclei. In one diastereomer, a proton might be held in close proximity to the shielding cone of an anisotropic group (like the ester carbonyl), while in the other, it is pushed into a deshielding zone. This conformational preference directly translates to observable differences in the NMR spectrum.
¹H and ¹³C NMR Spectroscopy
-
Chemical Shift Non-equivalence: Protons and carbons near the stereocenters (H2, C2, C3, the aminomethyl CH₂, the C3-methyl, and the C3-ethyl groups) will exhibit distinct chemical shifts. For instance, the proton at C2 (H2) is expected to have a different chemical shift in the syn versus the anti isomer due to differing proximity to the substituents on C3.
-
Coupling Constants (³JHH): The through-bond coupling constant between H2 and the protons of the aminomethyl group may differ slightly, reflecting changes in the dihedral angle as dictated by the overall molecular conformation.
2D NOESY: Mapping Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is the most definitive NMR technique for assigning relative stereochemistry. It detects the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[5][6][7][8] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment generates a map where cross-peaks connect the signals of spatially proximate protons.[7][9]
For our target molecule, we can predict key NOE correlations that would differentiate the syn and anti forms. In a likely conformation, the syn isomer would exhibit a notable NOE cross-peak between the proton at C2 and the protons of the adjacent aminomethyl group. This interaction is expected to be significantly weaker or absent in the anti isomer, where these groups are oriented further apart.
Diagram: Key Structural Differences and Predicted NOE Correlations
Caption: Predicted key NOE correlation for diastereomer assignment.
Trustworthiness: Self-Validating NMR Protocol
This protocol is designed to be self-validating by systematically acquiring layered data. The initial ¹H NMR confirms the presence of two species and allows for quantification via integration. The subsequent 2D experiments (COSY, HSQC, and especially NOESY) must be consistent with the proposed structures. A strong NOE correlation that confirms one diastereomer should be accompanied by the absence of that same correlation for the signals assigned to the other diastereomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the diastereomeric mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure good resolution to separate the key signals. Integrate the distinct signals (e.g., for H2) to determine the diastereomeric ratio (d.r.).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the unique carbon signals for each diastereomer.
-
2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms).
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the signals for each diastereomer based on correlations from COSY and HSQC experiments (not detailed here). Critically analyze the NOESY spectrum for the presence or absence of key cross-peaks as hypothesized above.
Data Summary: Plausible NMR Data
| Parameter | syn-Diastereomer (Hypothetical) | anti-Diastereomer (Hypothetical) | Rationale for Difference |
| ¹H δ (H2) | 3.95 ppm | 3.85 ppm | Different shielding due to proximity to C3 substituents. |
| ¹H δ (C3-CH₃) | 1.05 ppm | 1.15 ppm | Varied anisotropic effects from C2 substituents. |
| ¹³C δ (C2) | 75.4 ppm | 74.8 ppm | The steric and electronic environment differs. |
| ¹³C δ (C3) | 42.1 ppm | 41.5 ppm | The steric and electronic environment differs. |
| NOE (H2 ↔ CH₂NH₂) | Strong Correlation | Weak/Absent | Protons are spatially closer in the syn isomer. |
Pillar 2: Infrared (IR) Spectroscopy - A Probe of Vibrational Modes
While enantiomers have identical IR spectra, diastereomers can exhibit subtle differences.[10] These differences arise because the distinct 3D structures lead to slightly different molecular vibrations.[1][11]
Expertise & Experience: Where to Look in the IR Spectrum
The most significant differences are often found in two regions:
-
X-H Stretching Region (3500-3200 cm⁻¹): The stereochemistry can influence the strength and geometry of intramolecular hydrogen bonds between the hydroxyl (-OH) and amino (-NH₂) groups. A stronger hydrogen bond in one diastereomer will result in a broader, red-shifted (lower wavenumber) O-H stretching band compared to the other.
-
Fingerprint Region (1500-600 cm⁻¹): This complex region contains bending and stretching vibrations of the entire molecular skeleton. While difficult to assign individually, the overall pattern is unique to each diastereomer and can serve as a "fingerprint" for identification when compared to a known standard.[1]
For more definitive analysis, advanced techniques like Vibrational Circular Dichroism (VCD) can be employed, which measures the differential absorption of left and right circularly polarized infrared light.[12][13][14][15] VCD is exceptionally sensitive to stereochemistry and can provide an unambiguous assignment when compared with computational predictions.[16]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a non-polar solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding. Alternatively, prepare a KBr pellet or use a thin film on a salt plate.
-
Background Collection: Collect a background spectrum of the pure solvent or empty sample holder.
-
Sample Spectrum Acquisition: Collect the sample spectrum, co-adding at least 32 scans for a good signal-to-noise ratio.
-
Analysis: Carefully compare the O-H/N-H stretching region and the fingerprint region of the two diastereomers, looking for shifts in peak position and changes in the pattern of absorption bands.
Data Summary: Plausible IR Data
| Spectral Region | syn-Diastereomer (Hypothetical) | anti-Diastereomer (Hypothetical) | Rationale for Difference |
| O-H Stretch | 3380 cm⁻¹ (broader) | 3410 cm⁻¹ (sharper) | Stronger intramolecular H-bonding is possible. |
| Fingerprint Peak 1 | 1152 cm⁻¹ | 1160 cm⁻¹ | Different C-O and C-C stretching/bending modes. |
| Fingerprint Peak 2 | 985 cm⁻¹ | 975 cm⁻¹ | Different skeletal vibration modes. |
Pillar 3: Mass Spectrometry (MS) - Differentiation Through Fragmentation
Standard mass spectrometry cannot distinguish diastereomers as they have identical masses. However, tandem mass spectrometry (MS/MS) can sometimes reveal differences.[17] The principle is that the two diastereomeric precursor ions, when subjected to collision-induced dissociation (CID), may fragment through different pathways or at different rates due to the different stabilities of their transition states.[18][19]
Expertise & Experience: Leveraging Stereochemistry in Fragmentation
The fragmentation of the protonated molecule [M+H]⁺ will likely involve losses of small neutral molecules like water (H₂O) and ammonia (NH₃). The relative ease of these losses can be stereochemically dependent. For example, a conformation of one diastereomer might place a proton in a more favorable position to facilitate a water-loss rearrangement, leading to a more intense [M+H - H₂O]⁺ fragment ion compared to the other diastereomer.
A more advanced technique, Ion Mobility-Mass Spectrometry (IM-MS), separates ions in the gas phase based on their size and shape (collision cross-section) before they enter the mass analyzer. Since diastereomers have different 3D shapes, they can often be separated by ion mobility, providing a direct means of differentiation.[20][21][22]
Diagram: General Workflow for Spectroscopic Comparison
Caption: Workflow for the comparative analysis of diastereomers.
Experimental Protocol: MS/MS Analysis
-
Sample Infusion: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a Q-TOF or ion trap).
-
MS1 Spectrum: Acquire a full scan (MS1) spectrum to identify the protonated parent ion [M+H]⁺.
-
MS/MS Spectrum: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the product ion (MS/MS) spectrum.
-
Energy-Resolved MS: If necessary, vary the collision energy systematically to observe how the relative intensities of the fragment ions change. This can sometimes enhance the differences between diastereomers.
-
Analysis: Compare the MS/MS spectra of the two diastereomers, focusing on the relative intensities of key fragment ions.
Data Summary: Plausible MS/MS Data
| Ion | syn-Diastereomer Rel. Intensity | anti-Diastereomer Rel. Intensity | Rationale for Difference |
| [M+H]⁺ | 100% | 100% | Precursor Ion |
| [M+H - H₂O]⁺ | 85% | 60% | Stereochemistry may favor the transition state for water loss. |
| [M+H - NH₃]⁺ | 40% | 55% | Different accessibility of the amino group for rearrangement. |
Conclusion
The spectroscopic differentiation of the diastereomers of Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is a critical task that is readily achievable with modern analytical techniques.
-
NMR Spectroscopy , particularly the 2D NOESY experiment, stands as the most definitive method for unambiguously determining the relative stereochemistry in solution.[4]
-
IR Spectroscopy offers a rapid, non-destructive method that can provide strong indicative evidence, especially by probing differences in intramolecular hydrogen bonding.[11]
-
Tandem Mass Spectrometry can reveal subtle differences in fragmentation pathways, providing an additional layer of characterization, with advanced techniques like IM-MS offering direct separation based on molecular shape.[21]
A multi-faceted approach, leveraging the strengths of each of these techniques, provides the most robust and reliable characterization of these diastereomers, ensuring the scientific integrity required for advanced drug development and research.
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